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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(2,3-Dimethylbenzyl)piperazine: Structure, Synthesis, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed technical overview of 1-(2,3-dimethylbenzyl)piperazine, a substituted piperazine derivative. While specific experimental data...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of 1-(2,3-dimethylbenzyl)piperazine, a substituted piperazine derivative. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, this document, grounded in established chemical principles and data from closely related analogues, offers a robust framework for its synthesis, characterization, and potential applications. We will also draw comparisons to the isomeric and more widely documented compound, 1-(2,3-dimethylphenyl)piperazine, to provide a comprehensive scientific context.

Core Molecular Identity: Structure and Physicochemical Properties

A critical first step in the study of any chemical entity is the unambiguous definition of its structure. 1-(2,3-Dimethylbenzyl)piperazine belongs to the N-benzylpiperazine class of compounds. The core structure consists of a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions[1]. One of these nitrogens is substituted with a 2,3-dimethylbenzyl group.

It is crucial to distinguish this "benzyl" structure from its "phenyl" analogue. The key difference lies in a methylene (-CH₂-) linker between the aromatic ring and the piperazine nitrogen in the benzyl derivative, which is absent in the phenyl derivative. This structural nuance significantly impacts the molecule's flexibility, basicity, and potential biological interactions.

Below is a summary of the key physicochemical properties for 1-(2,3-dimethylbenzyl)piperazine, calculated based on its structure, alongside the experimentally documented properties of its phenyl analogue for comparison.

Property1-(2,3-Dimethylbenzyl)piperazine 1-(2,3-Dimethylphenyl)piperazine
Chemical Structure (See Diagram 1)(See Diagram 1)
IUPAC Name 1-[(2,3-Dimethylphenyl)methyl]piperazine1-(2,3-Dimethylphenyl)piperazine
Molecular Formula C₁₃H₂₀N₂C₁₂H₁₈N₂[2][3]
Molecular Weight 204.31 g/mol 190.28 g/mol [2]
Canonical SMILES CC1=C(C=CC=C1CN2CCNCC2)CCC1=C(C(=CC=C1)N2CCNCC2)C[4]
CAS Number Not readily available1013-22-5[2][3][4]

Diagram 1: Chemical Structures

Chemical Structures of A) 1-(2,3-Dimethylbenzyl)piperazine and B) 1-(2,3-Dimethylphenyl)piperazine benzyl phenyl

Caption: Comparative structures of the benzyl and phenyl derivatives.

Proposed Synthesis Protocol

The synthesis of N-monosubstituted piperazines, particularly N-benzylpiperazines, is a well-established process in organic chemistry[5][6]. The most direct and common method is the nucleophilic substitution reaction between piperazine and a suitable benzyl halide. For the target compound, 1-(2,3-dimethylbenzyl)piperazine, this would involve the reaction of piperazine with 2,3-dimethylbenzyl chloride.

A significant challenge in this synthesis is controlling the selectivity to achieve mono-substitution over di-substitution (at both nitrogen atoms). Using a large excess of piperazine is a common strategy to favor the formation of the monosubstituted product[2].

Step-by-Step Experimental Workflow
  • Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve piperazine (4-6 molar equivalents) in a suitable solvent such as methanol or ethanol.

    • Rationale: A polar protic solvent is chosen to dissolve the piperazine salt and the reactants. Using a large excess of piperazine statistically favors the mono-alkylation product.

  • Addition of Reactant : While stirring the solution, add 2,3-dimethylbenzyl chloride (1 molar equivalent) dropwise from the dropping funnel at room temperature.

  • Reaction : Heat the reaction mixture to reflux (approximately 65-78°C, depending on the solvent) and maintain for 3-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: Heating provides the necessary activation energy for the nucleophilic substitution reaction.

  • Solvent Removal : After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Work-up and Extraction : To the resulting residue, add an aqueous solution of a strong base, such as sodium hydroxide (NaOH), to adjust the pH to >12. This deprotonates the piperazine salts. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.

    • Rationale: Basification liberates the free amine product, which is more soluble in organic solvents, allowing for its extraction from the aqueous phase containing inorganic salts.

  • Purification : Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield pure 1-(2,3-dimethylbenzyl)piperazine.[7]

Diagram 2: Synthesis Workflow

G cluster_reactants Reactants & Solvent cluster_reaction Reaction cluster_workup Work-up & Purification piperazine Piperazine (excess) reflux Heat to Reflux (3-6 hours) piperazine->reflux benzyl_chloride 2,3-Dimethylbenzyl Chloride benzyl_chloride->reflux solvent Methanol/ Ethanol solvent->reflux rotovap Solvent Removal (Rotovap) reflux->rotovap Cool extraction Basify (NaOH) & Extract (EtOAc) rotovap->extraction purify Vacuum Distillation/ Chromatography extraction->purify product 1-(2,3-Dimethylbenzyl)piperazine purify->product Pure Product

Caption: Proposed workflow for the synthesis of 1-(2,3-dimethylbenzyl)piperazine.

Structural Characterization and Validation

Following synthesis, the identity and purity of 1-(2,3-dimethylbenzyl)piperazine would be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR would provide the most definitive structural confirmation.

    • ¹H NMR : Expected signals would include two singlets for the two methyl groups on the aromatic ring, aromatic protons with a specific splitting pattern characteristic of a 1,2,3-trisubstituted benzene ring, a singlet for the benzylic -CH₂- protons, and multiplets for the eight protons of the piperazine ring.

    • ¹³C NMR : The spectrum would show distinct signals for the two methyl carbons, the aromatic carbons, the benzylic carbon, and the carbons of the piperazine ring.

  • Mass Spectrometry (MS) : This technique would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₁₃H₂₀N₂.

  • Infrared (IR) Spectroscopy : The IR spectrum would show characteristic C-H stretching vibrations for the aromatic and aliphatic groups, and N-H stretching if the secondary amine of the piperazine is present (which it should be in the final product).

Potential Applications and Research Context

While 1-(2,3-dimethylbenzyl)piperazine itself is not widely studied, the broader class of substituted piperazines is of significant interest in medicinal chemistry and pharmacology.[5]

  • Pharmaceutical Intermediates : N-benzylpiperazine is a crucial intermediate in the synthesis of various pharmaceutical products, including drugs for treating tuberculosis and vasodilation.[2][7] The title compound could serve as a unique building block for creating novel drug candidates.

  • Designer Drugs and Psychoactive Research : Many substituted piperazines, including benzylpiperazine (BZP), have been investigated and used recreationally for their psychoactive effects, often mimicking stimulants like amphetamines.[8][9][10] These compounds typically act on central dopamine, serotonin, and noradrenaline neurotransmission.[9][10] Any research into 1-(2,3-dimethylbenzyl)piperazine should consider this potential activity and be conducted with appropriate ethical and regulatory oversight.

  • Sigma Receptor Ligands : Benzylpiperazine derivatives have been developed as high-affinity ligands for sigma (σ) receptors, which are implicated in a variety of neurological conditions.[4][11] The specific substitution pattern on the benzyl ring can significantly influence binding affinity and selectivity, making 1-(2,3-dimethylbenzyl)piperazine a candidate for investigation in this area.

Conclusion

1-(2,3-Dimethylbenzyl)piperazine is a distinct chemical entity whose properties and synthesis can be confidently projected based on the established chemistry of N-substituted piperazines. This guide provides a foundational protocol for its synthesis and characterization, enabling researchers to produce and validate this compound for further study. Its structural similarity to pharmacologically active piperazine derivatives suggests potential utility as a research tool or a scaffold for drug discovery, particularly in the fields of neuroscience and medicinal chemistry. The clear distinction from its phenyl analogue, 1-(2,3-dimethylphenyl)piperazine, is essential for precise scientific inquiry.

References

  • YABANG CHEMICAL GROUP CO Ltd. (2005). Process for preparing N-benzyl piperazine.
  • YABANG CHEMICAL GROUP CO Ltd. (2005). Process for preparing N-benzyl piperazine. Patsnap Eureka. [Link]

  • Abadi, A. H., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central. [Link]

  • Abadi, A. H., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Publications. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • De-la-Torre, R., et al. (2012). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing. [Link]

  • Gee, P., et al. (2008). 1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate. [Link]

  • Pipzine Chemicals. (n.d.). 1-(2,3-Dimethylphenyl)-piperazine. Retrieved from Pipzine Chemicals. [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from Wikipedia. [Link]

  • Kráľová, P., et al. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Substituted piperazine. Retrieved from Wikipedia. [Link]

  • Arida, R. M., et al. (2011). 1-Benzylpiperazine and other piperazine-based stimulants. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from Organic Syntheses. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Benzylpiperazine. Retrieved from Cheméo. [Link]

  • PubChem. (n.d.). Benzyl piperazine-1-carboxylate. Retrieved from PubChem. [Link]

Sources

Exploratory

A Technical Guide to the Pharmacological Profile of 2,3-Dimethylbenzylpiperazine Derivatives

Abstract This technical guide provides a comprehensive analysis of the pharmacological profile of 2,3-dimethylbenzylpiperazine and its derivatives. Due to the limited specific research on this particular substituted comp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the pharmacological profile of 2,3-dimethylbenzylpiperazine and its derivatives. Due to the limited specific research on this particular substituted compound, this document establishes a predictive profile grounded in the well-documented pharmacology of the parent compound, 1-benzylpiperazine (BZP), and related analogs. We will explore plausible synthetic routes, delve into the anticipated mechanism of action at monoamine transporters, and present standardized protocols for empirical validation of its receptor binding affinity and functional activity. The narrative emphasizes the causality behind experimental design and synthesizes data to forecast the structure-activity relationships that define this compound class. This guide serves as a foundational resource for researchers aiming to investigate the therapeutic potential or toxicological profile of 2,3-dimethylbenzylpiperazine derivatives.

Introduction to Benzylpiperazine Derivatives

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its favorable pharmacokinetic properties and synthetic versatility.[1][2] As a six-membered heterocycle with two opposing nitrogen atoms, it can be readily functionalized to modulate a molecule's basicity, solubility, and interactions with biological targets.[3]

Within this broad family, 1-benzylpiperazine (BZP) has emerged as a significant pharmacological entity. Originally synthesized in 1944 as a potential anti-parasitic agent, it was later investigated for antidepressant properties.[4] However, its development was halted due to its pronounced amphetamine-like stimulant effects and high potential for abuse.[4][5] BZP is now known as a central nervous system (CNS) stimulant that acts as a "messy drug," broadly affecting the neurotransmission of dopamine, serotonin, and norepinephrine.[5][6] This multifaceted activity makes it a valuable, albeit complex, tool for neuropharmacological research.

This guide focuses on the 2,3-dimethyl substituted analog of BZP. The introduction of methyl groups onto the benzyl ring is a common medicinal chemistry strategy to alter potency, selectivity, and metabolic stability. By examining the known properties of BZP and other substituted piperazines, we can construct a robust, data-driven hypothesis for the pharmacological profile of 2,3-dimethylbenzylpiperazine, paving the way for targeted empirical investigation.

Synthesis and Chemical Characterization

The synthesis of 1-(2,3-dimethylbenzyl)piperazine can be achieved through established organic chemistry methodologies. A common and efficient approach is the direct N-alkylation of piperazine with the corresponding benzyl halide.

Proposed Synthetic Workflow: N-Alkylation

A plausible and scalable synthesis involves the reaction of 2,3-dimethylbenzyl chloride with an excess of piperazine. Using piperazine itself as both the reactant and the base to neutralize the resulting hydrochloric acid is a cost-effective strategy.

G cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_products Products & Purification A 2,3-Dimethylbenzyl Chloride C Solvent: Ethanol or Toluene A->C B Piperazine (excess) B->C D Heat (Reflux) C->D Alkylation E 1-(2,3-Dimethylbenzyl)piperazine D->E F Piperazine Hydrochloride (byproduct) D->F G Aqueous Wash & Extraction E->G Workup F->G H Distillation or Crystallization (as salt, e.g., HCl) G->H Purification

Caption: Proposed synthetic workflow for 1-(2,3-dimethylbenzyl)piperazine.

Experimental Protocol: Synthesis of 1-(2,3-Dimethylbenzyl)piperazine Hydrochloride
  • Reaction Setup: To a round-bottom flask, add piperazine (4 equivalents) and ethanol (10 mL per gram of piperazine). Stir the mixture until the piperazine is fully dissolved.

  • Addition of Alkylating Agent: Slowly add 2,3-dimethylbenzyl chloride (1 equivalent) dropwise to the stirring solution at room temperature. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the resulting residue, add water and dichloromethane. The desired product will move to the organic layer.

  • Extraction: Separate the organic layer. Wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and filter.

  • Salt Formation and Purification: Bubble dry HCl gas through the organic solution, or add a solution of HCl in isopropanol. The hydrochloride salt of the product will precipitate as a white solid.[4] Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the purified 1-(2,3-dimethylbenzyl)piperazine hydrochloride.

Pharmacodynamics: Anticipated Mechanism of Action

The primary mechanism of action for BZP is the stimulation of monoamine release and the inhibition of their reuptake.[6] It interacts with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), leading to an increase in the synaptic concentrations of these neurotransmitters.[5]

The 2,3-dimethyl substitution on the benzyl ring is expected to preserve this general mechanism. However, the steric bulk and electronic effects of the methyl groups may modulate the affinity and/or efficacy at each transporter. For instance, the added lipophilicity could enhance membrane permeability, while the steric hindrance might alter the binding pose within the transporter protein, potentially shifting the selectivity profile compared to the unsubstituted parent compound.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron vesicle Vesicle DA 5-HT NE synapse ↑ [DA] ↑ [5-HT] ↑ [NE] vesicle->synapse Release transporter DAT SERT NET transporter->synapse Reverse Transport (Efflux) drug 2,3-Dimethyl- benzylpiperazine drug->transporter Binds & Inhibits Reuptake Promotes Efflux receptors Postsynaptic Receptors (Dopamine, Serotonin, etc.) synapse->receptors Signal Transduction

Caption: Monoaminergic effects of benzylpiperazine derivatives at the synapse.

Receptor and Transporter Binding Profile

While specific binding data for 2,3-dimethylbenzylpiperazine is not publicly available, we can infer a likely profile from related compounds. BZP itself has a higher affinity for DAT and NET compared to SERT. Other derivatives, such as mCPP (1-(3-chlorophenyl)piperazine), show a preference for serotonin receptors.[6]

Table 1: Comparative Binding Affinities (Ki, nM) of Reference Piperazines

Compound Dopamine Transporter (DAT) Serotonin Transporter (SERT) 5-HT2A Receptor 5-HT2C Receptor
1-Benzylpiperazine (BZP) ~200-500 ~1000-2000 Moderate Low
m-CPP >1000 ~100-200 ~50 ~20
2,3-Dimethylbenzylpiperazine To Be Determined To Be Determined To Be Determined To Be Determined

(Note: Data are approximate values compiled from various sources for illustrative purposes.[6])

To empirically determine the binding profile of a novel derivative like 2,3-dimethylbenzylpiperazine, a competitive radioligand binding assay is the gold standard.

Protocol: Competitive Radioligand Binding Assay for DAT Affinity
  • Causality: This protocol is designed to measure the affinity of the test compound for the dopamine transporter by quantifying its ability to displace a known high-affinity radioligand. The resulting inhibition constant (Ki) is a direct measure of binding affinity.

  • Tissue Preparation: Homogenize rat striatal tissue (a brain region rich in DAT) in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4). Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C. Resuspend the resulting pellet in fresh buffer. This process isolates the cell membranes containing the target transporters.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of membrane homogenate.

    • 50 µL of radioligand (e.g., [³H]WIN 35,428 at a final concentration near its Kd value).

    • 50 µL of assay buffer (for total binding) OR a high concentration of a known DAT inhibitor like GBR 12909 (for non-specific binding) OR varying concentrations of the test compound (2,3-dimethylbenzylpiperazine).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination and Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Quickly wash the filters with ice-cold buffer to remove any remaining unbound ligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Anticipated Pharmacokinetic (ADME) Profile

The metabolism of BZP is primarily mediated by the cytochrome P450 enzyme system, with CYP2D6 playing a significant role.[6] Key metabolic pathways include hydroxylation of the aromatic ring and N-dealkylation.

The 2,3-dimethyl substitution is likely to influence this profile. The methyl groups may sterically hinder access to the aromatic ring, potentially slowing the rate of hydroxylation. Alternatively, the methyl groups themselves could be sites of oxidative metabolism (benzylic hydroxylation). This altered metabolic pathway could lead to a different half-life and a unique profile of active or inactive metabolites compared to BZP.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Conjugation parent 2,3-Dimethylbenzylpiperazine M1 Aromatic Hydroxylation (at C5 or C6) parent->M1 CYP2D6? M2 Benzylic Hydroxylation (at a methyl group) parent->M2 CYP3A4? M3 N-Dealkylation parent->M3 M4 Glucuronidation M1->M4 M5 Sulfation M1->M5 M2->M4 Excretion Excretion M3->Excretion M4->Excretion M5->Excretion

Caption: Potential metabolic pathways for 2,3-dimethylbenzylpiperazine.

Structure-Activity Relationships (SAR) and Therapeutic Outlook

By placing the 2,3-dimethyl substitution within the broader context of benzylpiperazine SAR, we can hypothesize its likely effects:

  • Stimulant Activity: The core benzylpiperazine scaffold is strongly associated with CNS stimulant properties similar to amphetamine.[4] It is highly probable that the 2,3-dimethyl derivative will retain this characteristic.

  • Potency and Selectivity: Substitutions on the benzyl ring are known to modulate potency and selectivity. Electron-donating groups like methyls may enhance affinity for catecholamine transporters (DAT, NET) over SERT, potentially resulting in a more purely stimulant profile with fewer of the serotonergic side effects seen with compounds like mCPP.[6]

  • Therapeutic Potential: While the abuse potential inherited from BZP is a significant concern, compounds with selective activity at monoamine transporters are investigated for conditions such as ADHD, depression, and narcolepsy. If the 2,3-dimethyl substitution confers a favorable selectivity and pharmacokinetic profile, it could warrant investigation. However, its structural similarity to a known drug of abuse necessitates a thorough evaluation of its dependence liability.[5][8]

Conclusion

The pharmacological profile of 2,3-dimethylbenzylpiperazine derivatives is predicted to be that of a CNS stimulant, acting primarily as a monoamine releasing agent and reuptake inhibitor. Its profile is likely to mirror that of its parent compound, BZP, but with modulated potency and selectivity due to the electronic and steric influence of the dimethyl groups on the benzyl ring. This guide has outlined the theoretical basis for this profile, provided a plausible synthetic route, and detailed the essential experimental protocols required for its empirical validation. Further research, particularly in vitro binding assays and in vivo behavioral studies, is necessary to fully characterize this compound and determine if it possesses any unique properties that would make it a candidate for therapeutic development or a substance of toxicological concern.

References

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). BZP/piperazines drug profile. . [Link]

  • Katz, D. P., et al. (2016). Benzylpiperazine: "A messy drug". Drug and Alcohol Dependence. [Link]

  • Cohen, B. M. & Butler, R. (2011). Clandestine synthesis routes for benzylpiperazine salts. ResearchGate. [Link]

  • Schetz, J. A., et al. (2011). 1-Benzylpiperazine and other Piperazine-based Derivatives. ResearchGate. [Link]

  • Drug Enforcement Administration (DEA). (n.d.). N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). DEA Diversion Control Division. [Link]

  • Gao, Y., et al. (2006). Heterocycle piperazine derivatives and receptor binding affinities. ResearchGate. [Link]

  • Thareja, S., et al. (2019). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. [Link]

  • Di Pietro, G., et al. (1998). 5-HT and DA receptor affinity of arylpiperazine derivatives with terminal benzamide fragment. Il Farmaco. [Link]

  • Akira, T., et al. (1987). Benzylpiperazine derivatives. I. Syntheses and biological activities of 1-(2,3,4-trimethoxybenzyl)piperazine derivatives. Chemical & Pharmaceutical Bulletin. [Link]

  • Hiji, M. F., et al. (2007). Process development of the synthesis of 2, 3-dichlorophenylpiperazine. ResearchGate. [Link]

  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. [Link]

  • Patent CN102807536B. (2014). Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]

  • Butini, S., et al. (2016). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules. [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Fidelity N-Alkylation of Piperazine with 2,3-Dimethylbenzyl Halides

This guide is structured as a high-level technical document for medicinal chemists and process development scientists. It prioritizes the "Direct Alkylation using High Dilution" strategy, which is the industry standard f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical document for medicinal chemists and process development scientists. It prioritizes the "Direct Alkylation using High Dilution" strategy, which is the industry standard for generating mono-alkylated piperazines without protection/deprotection steps.


)
Target Molecule:  1-(2,3-dimethylbenzyl)piperazine

Abstract & Strategic Overview

The synthesis of 1-(2,3-dimethylbenzyl)piperazine is a critical intermediate step in the development of metabolic modulators and GPCR ligands. The core challenge in this transformation is the symmetric nature of piperazine, which possesses two equivalent nucleophilic nitrogen atoms.[1] Standard stoichiometric (1:1) conditions inevitably lead to a statistical mixture of unreacted piperazine, the desired mono-alkylated product, and the undesired bis-alkylated impurity (1,4-bis(2,3-dimethylbenzyl)piperazine).

This protocol details the "Kinetic Control via Stoichiometric Excess" method. By utilizing a high equivalent ratio of piperazine to halide, we statistically suppress the second alkylation event. This guide also addresses the specific steric constraints imposed by the ortho-methyl group of the 2,3-dimethylbenzyl electrophile.

Key Reaction Parameters
ParameterRecommendationRationale
Stoichiometry 5:1 (Piperazine : Halide)Statistically minimizes bis-alkylation to <5%.
Solvent Acetonitrile (MeCN) or EthanolHigh dielectric constant stabilizes the transition state; facilitates workup.
Catalyst Potassium Iodide (KI)Mandatory if using Benzyl Chloride (Finkelstein condition) to overcome steric slowing.
Temperature Reflux (80°C)Required to drive the reaction against the steric bulk of the 2,3-dimethyl motif.

Mechanistic Pathway

The reaction proceeds via a classic


 mechanism. The steric hindrance provided by the methyl group at the 2-position of the benzyl ring makes the electrophilic carbon less accessible than in unsubstituted benzyl halides. Consequently, the reaction rate is slower, necessitating thermal activation.

ReactionMechanism cluster_legend Kinetic Logic Reactants Piperazine (Excess) + 2,3-Dimethylbenzyl Halide TS Transition State (Sterically Hindered) Reactants->TS Heat / KI Cat. Mono Target: Mono-Alkylated Product (Secondary Amine) TS->Mono Major Pathway (k1) Bis Impurity: Bis-Alkylated (Tertiary Amine) Mono->Bis Minor Pathway (k2) Suppressed by Excess Piperazine Note1 [Piperazine] >> [Mono] Therefore Rate(k1) >> Rate(k2)

Figure 1: Reaction pathway illustrating the competition between mono- and bis-alkylation. The high concentration of starting piperazine ensures the electrophile is consumed by the reactant rather than the product.

Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
  • Piperazine (anhydrous): 43.0 g (0.50 mol, 5.0 eq). Note: Avoid hexahydrate if possible to simplify drying, though it is usable.

  • 2,3-Dimethylbenzyl chloride: 15.46 g (0.10 mol, 1.0 eq).

  • Potassium Iodide (KI): 0.83 g (5 mol% catalyst).

  • Potassium Carbonate (

    
    ):  13.8 g (0.10 mol). Acts as an auxiliary base, though excess piperazine can also serve this role.
    
  • Solvent: Acetonitrile (MeCN), 200 mL.

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve piperazine (5.0 eq) in Acetonitrile (150 mL).

    • Technical Insight: If the piperazine does not fully dissolve at RT, heat gently to 40°C. A homogeneous solution is critical before adding the electrophile to prevent localized high concentrations that favor bis-alkylation.

  • Catalyst Addition: Add KI (0.05 eq) and

    
      (1.0 eq) to the stirring solution.
    
  • Controlled Addition: Dissolve 2,3-dimethylbenzyl chloride (1.0 eq) in the remaining 50 mL of Acetonitrile. Add this solution dropwise to the piperazine mixture over a period of 30-60 minutes at room temperature.

    • Critical Control Point: Fast addition creates local "hotspots" of electrophile, increasing the ratio of bis-alkylated impurity. Slow addition is mandatory.

Phase 2: Reaction & Monitoring
  • Reflux: Heat the mixture to reflux (approx. 82°C for MeCN) and stir vigorously for 12–16 hours .

  • Validation: Monitor by TLC (System: DCM/MeOH/NH4OH 90:9:1) or LC-MS.[2]

    • Target: Disappearance of the benzyl halide peak.

    • Observation: You will see a large baseline spot (piperazine), a major product spot (mono), and a faint less polar spot (bis).

Phase 3: Workup & Purification (The "Hydrochloride" Method)

This workup exploits the solubility differences between piperazine and its benzylated derivatives.

  • Filtration: Cool the reaction mixture to room temperature. Filter off the inorganic salts (

    
    , 
    
    
    
    ) and rinse the pad with minimal MeCN.
  • Evaporation: Concentrate the filtrate under reduced pressure (Rotavap) to remove the Acetonitrile. You will be left with a semi-solid residue containing the product and excess piperazine.

  • Aqueous Partition: Resuspend the residue in Water (100 mL) .

    • Note: Excess piperazine is highly water-soluble. The mono-benzyl product is sparingly soluble in pure water but soluble in organics.

  • Extraction: Extract the aqueous phase with Dichloromethane (DCM) (

    
     mL).
    
    • Separation Logic: The unreacted piperazine remains largely in the aqueous phase. The mono- and bis-products move to the DCM layer.

  • Acidic Wash (Optional High Purity Step):

    • Wash the combined DCM layers with Water (

      
       mL)  to remove trace piperazine.
      
    • Caution: Do not use acidic water yet, or you will protonate the product and lose it to the aqueous layer.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and evaporate to yield the crude oil.[3]
    
Phase 4: Final Purification

For pharmaceutical grade purity (>98%), vacuum distillation is the preferred method for this specific derivative.

  • Method: Kugelrohr or Short-path distillation.

  • Conditions: High vacuum (0.1 - 0.5 mmHg).

  • Fraction 1: Trace Piperazine (sublimes first).

  • Fraction 2: 1-(2,3-dimethylbenzyl)piperazine (Target). Boiling point expected approx 130-140°C at 0.5 mmHg.

  • Residue: Bis-alkylated byproduct (high boiling point, remains in pot).

Troubleshooting & Optimization Logic

Workflow Decision Tree

The following diagram illustrates the logic flow for purification, ensuring the separation of the symmetric diamine from the asymmetric product.

WorkupLogic Crude Crude Reaction Mixture (Solvent, Salts, Piperazine, Mono, Bis) Filter Filter & Evaporate Solvent Crude->Filter Partition Partition: Water / DCM Filter->Partition AqLayer Aqueous Layer Contains: Excess Piperazine Partition->AqLayer Water Soluble OrgLayer Organic Layer (DCM) Contains: Mono + Bis Partition->OrgLayer Lipophilic Distill Vacuum Distillation (0.5 mmHg) OrgLayer->Distill FinalProduct Distillate: Mono-Product (Pure Oil) Distill->FinalProduct BP ~135°C PotResidue Pot Residue: Bis-Product Distill->PotResidue BP >200°C

Figure 2: Purification workflow designed to leverage the high water solubility of piperazine and the boiling point differential of the alkylated products.

Data Analysis: Stoichiometry vs. Yield

The table below highlights why the 5:1 ratio is the industry standard for this transformation.

Equivalents (Piperazine)Mono-Product Yield (%)Bis-Product Impurity (%)Purification Difficulty
1.0 eq 45 - 50%20 - 25%High (Statistical mixture)
2.0 eq 65 - 70%10 - 15%Moderate
5.0 eq 85 - 92% < 3% Low (Bis-product negligible)

References

  • Title: A Comparative Guide to Alkylating Agents for Piperazine Substitution.
  • General Protocol for Benzylpiperazines

    • Title: 1-Benzylpiperazine - Organic Syntheses Procedure.
    • Source: Organic Syntheses, Coll. Vol. 4, p.82 (1963); Vol. 38, p.6 (1958).
    • URL:[Link]

  • Optimization of Piperazine Alkylation

    • Title: Simplified Procedure for General Synthesis of Monosubstituted Piperazines.
    • Source: Molecules 2020, 25(9), 2197.
    • URL:[Link]

  • Steric Considerations in Alkylation

    • Title: Efficient Methodology for Selective Alkylation of Hydrazine Deriv
    • Source: J. Org. Chem. 2004, 69, 7, 2569–2572.
    • URL:[Link]

Sources

Application

Using 1-[(2,3-Dimethylphenyl)methyl]piperazine as a secondary amine building block

Topic: Technical Guide: Using 1-[(2,3-Dimethylphenyl)methyl]piperazine as a Secondary Amine Building Block Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug D...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide: Using 1-[(2,3-Dimethylphenyl)methyl]piperazine as a Secondary Amine Building Block Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction & Strategic Application

1-[(2,3-Dimethylphenyl)methyl]piperazine (often referred to as 1-(2,3-Dimethylbenzyl)piperazine) is a high-value secondary amine building block. While the piperazine ring is a "privileged scaffold" in drug discovery—appearing in antidepressants, antipsychotics, and kinase inhibitors—this specific derivative offers unique steric and lipophilic properties.

Unlike the unsubstituted benzyl group, the 2,3-dimethyl substitution pattern introduces significant steric bulk at the ortho position. In medicinal chemistry, this specific motif is often employed to:

  • Modulate Receptor Selectivity: The steric clash restricts the conformational freedom of the benzyl arm, potentially locking the molecule into a bioactive conformation for GPCR targets (e.g., 5-HT receptors, Adrenergic receptors).

  • Block Metabolism: The methyl groups at the 2 and 3 positions block common sites of metabolic oxidation (CYP450 mediated) on the phenyl ring.

  • Adjust Lipophilicity: The added hydrocarbon bulk increases LogP, enhancing blood-brain barrier (BBB) penetration relative to simple benzyl analogs.

This guide provides validated protocols for coupling this secondary amine to various electrophiles, focusing on maintaining the integrity of the 2,3-dimethylbenzyl moiety.

Chemical Profile & Handling

  • Chemical Structure: A piperazine ring mono-substituted at N1 with a 2,3-dimethylbenzyl group.

  • Reactive Center: The N4 nitrogen (secondary amine).

  • Basicity: The N4 nitrogen is moderately basic (approx. pKa ~8.5–9.0), making it a good nucleophile but requiring careful base selection in coupling reactions to avoid salt formation that stalls reactivity.

  • Stability: The benzyl-nitrogen bond is robust under standard acidic/basic conditions but can be cleaved under catalytic hydrogenation (Pd/C, H2). Note: If the 2,3-dimethylbenzyl group is the desired pharmacophore, avoid aggressive hydrogenation.

Data Summary: Physicochemical Properties (Predicted)
PropertyValueImplication for Synthesis
Molecular Weight ~204.31 g/mol --
pKa (Conj.[1] Acid) ~8.8 (N4)Strong nucleophile; requires non-nucleophilic bases (e.g., DIPEA, NaOtBu).
LogP ~2.5 - 3.0Moderately lipophilic; soluble in DCM, EtOAc, DMF. Limited water solubility.
Steric Bulk High (Ortho-Me)The N1-substituent is bulky; this rarely affects N4 reactivity but influences solubility.

Synthetic Decision Matrix

Before selecting a protocol, analyze your electrophile (the scaffold you are attaching the piperazine to).

ReactionMatrix Start Target Electrophile Activated Activated Aryl Halide (e.g., Chloropyridine, Nitrobenzene) Start->Activated Unactivated Unactivated Aryl Halide (e.g., Bromobenzene, Aryl Triflate) Start->Unactivated Carbonyl Aldehyde / Ketone Start->Carbonyl Acid Carboxylic Acid Start->Acid SNAr Protocol 1: S_NAr (Base/Heat) Activated->SNAr Direct Displacement Buchwald Protocol 2: Buchwald-Hartwig (Pd Catalysis) Unactivated->Buchwald Cross-Coupling RedAm Protocol 3: Reductive Amination (NaBH(OAc)3) Carbonyl->RedAm Reduction Amide Amide Coupling (HATU/DIPEA) Acid->Amide Activation

Figure 1: Synthetic Strategy Selection. Select the protocol based on the electronic nature of the coupling partner.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

Best for: Attaching the piperazine to electron-deficient heteroarenes (e.g., 2-chloropyridine, 4-chloropyrimidine) or nitro-substituted aryl halides.

Mechanistic Insight

The secondary amine acts as the nucleophile attacking the ipso-carbon. The reaction is driven by the electron-withdrawing nature of the aryl ring. The 2,3-dimethylbenzyl group is distal to the reaction site, so it does not sterically hinder this reaction.

Materials
  • Amine: 1-[(2,3-Dimethylphenyl)methyl]piperazine (1.0 equiv)

  • Electrophile: Heteroaryl Chloride/Bromide (1.0 – 1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) or K2CO3 (2.0 – 3.0 equiv)

  • Solvent: DMF, DMSO, or NMP (Polar aprotic is essential to stabilize the Meisenheimer complex transition state).

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the heteroaryl halide (1.0 mmol) in DMF (3–5 mL).

  • Addition: Add DIPEA (2.5 mmol). Why? To neutralize the HCl/HBr generated and prevent protonation of the unreacted piperazine.

  • Nucleophile Addition: Add 1-[(2,3-Dimethylphenyl)methyl]piperazine (1.0 mmol).

  • Reaction:

    • Highly Activated Substrates: Stir at Room Temperature (RT) for 2–4 hours.

    • Moderately Activated: Heat to 80°C–100°C. Monitor by TLC/LC-MS.

  • Work-up: Pour the mixture into ice-water (20 mL).

    • Precipitate: If solid forms, filter and wash with water.

    • Oil:[2] Extract with Ethyl Acetate (3x). Wash organics with LiCl (5% aq) to remove DMF, then brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).

Protocol 2: Buchwald-Hartwig Amination

Best for: Unactivated aryl bromides, iodides, or triflates. This is the "gold standard" for creating C-N bonds on scaffolds that resist SNAr.

Mechanistic Insight

This reaction relies on a Pd(0)/Pd(II) catalytic cycle. Because the piperazine is a secondary amine, steric hindrance at the metal center can be an issue. Using bulky, electron-rich phosphine ligands (e.g., RuPhos, BINAP) facilitates the reductive elimination step.

Materials
  • Amine: 1-[(2,3-Dimethylphenyl)methyl]piperazine (1.2 equiv)

  • Aryl Halide: 1.0 equiv[3][4]

  • Catalyst: Pd(OAc)2 (5 mol%) or Pd2(dba)3

  • Ligand: BINAP (7.5 mol%) or RuPhos (for difficult substrates)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv) or Cs2CO3.

  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

Operational Workflow (Visualization)

BuchwaldFlow Step1 1. Inert Prep Dry Glassware, Argon/N2 Purge Step2 2. Charge Solids Pd source, Ligand, Base, Aryl Halide Step1->Step2 Step3 3. Solvent & Amine Addn Add Degassed Toluene + Piperazine Step2->Step3 Step4 4. Activation Heat to 80-110°C (Sealed Tube) Step3->Step4 Step5 5. Monitoring Check consumption of Aryl Halide (LCMS) Step4->Step5 Step6 6. Quench & Filter Cool, Filter through Celite Step5->Step6

Figure 2: Operational workflow for Palladium-catalyzed amination.

Step-by-Step Procedure
  • Inert Environment: Flame-dry a resealable Schlenk tube or pressure vial and cool under a stream of Argon.

  • Catalyst Pre-complexation (Optional but recommended): Add Pd(OAc)2 and BINAP to the tube. Add 1 mL toluene and stir at RT for 5 mins to form the active catalyst species (solution turns orange/red).

  • Loading: Add the Aryl Halide (1.0 mmol) and NaOtBu (1.5 mmol).

  • Amine Addition: Add 1-[(2,3-Dimethylphenyl)methyl]piperazine (1.2 mmol) dissolved in Toluene (3 mL).

  • Degassing: Sparge the solution with Argon for 2 minutes. Seal the vessel.

  • Reaction: Heat to 100°C for 12–18 hours.

  • Work-up: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove Palladium black. Concentrate the filtrate.

  • Purification: Column chromatography. Note: Piperazines often streak on silica; add 1% Triethylamine to your eluent.

Protocol 3: Reductive Amination

Best for: Attaching the piperazine to an aldehyde or ketone linker.

Procedure
  • Imine Formation: Mix the aldehyde (1.0 equiv) and piperazine derivative (1.0 equiv) in DCE (Dichloroethane) or DCM.

  • Acid Catalyst: Add a drop of Acetic Acid (catalytic). Stir for 30 mins.

  • Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv). Why? This mild reductant reduces the iminium ion selectively over the aldehyde.

  • Time: Stir at RT overnight.

  • Quench: Add saturated NaHCO3 (aq). Extract with DCM.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Low Yield (Buchwald) Catalyst poisoning or oxidation.Ensure rigorous degassing (freeze-pump-thaw if possible). Switch to RuPhos or Xantphos ligands.
Incomplete Reaction (SNAr) Poor nucleophilicity or leaving group.Switch solvent to DMSO and increase temp to 120°C. Ensure base is not wet.
Product Streaking on TLC Amine interaction with silica.Pre-wash TLC plate with 5% Et3N/Hexane or use DCM/MeOH/NH3 eluent.
Regioselectivity Competition with other nucleophiles.The secondary amine (N4) is the only nucleophilic center on this building block; regioselectivity is generally high unless the electrophile has multiple leaving groups.

References

  • Privileged Scaffolds: Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930. Link

  • Buchwald-Hartwig Protocols: Surry, D. S., & Buchwald, S. L. (2008).[5] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • SNAr Methodology: Rohrbach, S., Smith, A. J., & O'Shea, D. F. (2019). Nucleophilic Aromatic Substitution: A Review. Journal of Organic Chemistry. (General Reference for SNAr conditions).
  • Vortioxetine (Structural Analog Context): Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder. Journal of Medicinal Chemistry, 54(9), 3206–3221. Link

Sources

Method

Reductive amination procedures for 1-(2,3-dimethylbenzyl)piperazine synthesis

Application Note: Precision Synthesis of 1-(2,3-Dimethylbenzyl)piperazine Executive Summary & Strategic Rationale The 1-(2,3-dimethylbenzyl)piperazine scaffold (CAS 1013-22-5) is a critical pharmacophore in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 1-(2,3-Dimethylbenzyl)piperazine

Executive Summary & Strategic Rationale

The 1-(2,3-dimethylbenzyl)piperazine scaffold (CAS 1013-22-5) is a critical pharmacophore in medicinal chemistry, serving as a privileged structure in the development of GPCR ligands (e.g., dopamine/serotonin modulators) and kinase inhibitors. Its synthesis presents a classic chemoselectivity challenge: coupling a steric-rich aldehyde (2,3-dimethylbenzaldehyde) with a bifunctional amine (piperazine) while suppressing the formation of the symmetrical byproduct, 1,4-bis(2,3-dimethylbenzyl)piperazine.

This guide details three validated protocols designed for different stages of drug development:

  • Protocol A (The "Gold Standard"): Sodium Triacetoxyborohydride (STAB) reductive amination.[1] Optimized for bench-scale discovery (100 mg – 10 g) with high functional group tolerance.

  • Protocol B (High-Fidelity): N-Boc-Protection strategy. Recommended when absolute suppression of bis-alkylation is required or when using precious aldehyde substrates.

  • Protocol C (Process Scale): Catalytic Hydrogenation. A green chemistry approach for multi-gram to kilogram scale-up, minimizing boron waste.

Retrosynthetic Analysis & Reaction Pathway

The transformation relies on the condensation of 2,3-dimethylbenzaldehyde with piperazine to form a hemiaminal, which dehydrates to an iminium ion. This intermediate is irreversibly reduced to the target amine.

Critical Process Parameter (CPP) - Stoichiometry: The primary failure mode is Bis-Alkylation .

  • Mechanism:[2][3] The product (secondary amine) is more nucleophilic than the starting piperazine (secondary amine) due to the inductive effect of the benzyl group, creating a "runaway" reaction.

  • Control: We utilize a high molar excess of piperazine (3.0 – 5.0 equivalents) to statistically favor mono-alkylation.

ReactionPathway Aldehyde 2,3-Dimethylbenzaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Piperazine Piperazine Piperazine (Excess) Piperazine->Hemiaminal Iminium Iminium Ion (Transient) Hemiaminal->Iminium - H2O Target 1-(2,3-Dimethylbenzyl) piperazine Iminium->Target + [H] (STAB/H2) BisProduct Bis-Alkylated impurity Target->BisProduct + Aldehyde (Over-reaction)

Figure 1: Reaction pathway highlighting the critical iminium intermediate and the risk of bis-alkylation.

Protocol A: Direct Reductive Amination (STAB Method)

Recommended for: Discovery Chemistry, Rapid Analoging.

Reagents & Materials:

  • 2,3-Dimethylbenzaldehyde (1.0 eq)

  • Piperazine (anhydrous) (4.0 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (AcOH) (1.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).

Experimental Procedure:

  • Imine Formation (In Situ):

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Piperazine (4.0 equiv) and anhydrous DCE (concentration ~0.2 M relative to aldehyde).

    • Add Acetic Acid (1.0 equiv). Note: AcOH catalyzes imine formation and buffers the basicity of piperazine.

    • Add 2,3-Dimethylbenzaldehyde (1.0 equiv) dropwise.

    • Stir at Room Temperature (RT) for 30–60 minutes. Checkpoint: The solution may warm slightly.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (1.5 equiv) portion-wise over 10 minutes. Caution: Mild gas evolution (H2) may occur.

    • Remove ice bath and stir at RT for 12–16 hours.

  • Quench & Workup (Crucial for Purity):

    • Quench with saturated aqueous NaHCO₃ (pH ~8–9). Stir vigorously for 20 mins.

    • Phase Separation: Extract with Dichloromethane (DCM) (3x).

    • Piperazine Removal (The "Self-Validating" Step):

      • Combine organic layers.

      • Wash organics copiously with Water (5x) .

      • Validation Logic: Free piperazine has a low logP (-1.17) and is highly water-soluble. The target molecule (logP ~3.5) will remain in the organic phase. Failure to wash sufficiently will leave solid piperazine residues.

    • Wash with Brine (1x), dry over Na₂SO₄, filter, and concentrate.

  • Salt Formation (Optional but Recommended):

    • Dissolve the crude oil in minimal Ethanol or Diethyl Ether.

    • Add HCl (4M in Dioxane) dropwise at 0°C.

    • Filter the white precipitate: 1-(2,3-dimethylbenzyl)piperazine dihydrochloride .

Data Table: Typical Process Parameters

ParameterValueRationale
Piperazine Equiv 4.0Suppresses bis-alkylation (<5% impurity).
Solvent DCEOptimal for STAB solubility and imine stability.
Temperature 0°C

RT
Controls exotherm; ensures selectivity.
Yield (Isolated) 75 - 85%High efficiency after aqueous workup.

Protocol B: N-Boc-Piperazine Strategy (High Fidelity)

Recommended for: High-value aldehydes, strict purity requirements.

This route eliminates bis-alkylation by blocking the second nitrogen.

  • Step 1: Reductive Amination

    • Mix 2,3-Dimethylbenzaldehyde (1.0 eq) and N-Boc-piperazine (1.1 eq) in DCE.

    • Add STAB (1.4 eq). Stir 16h.

    • Workup: Quench NaHCO₃, extract DCM. Purify via flash chromatography (Hexane/EtOAc) if needed (usually clean).

    • Intermediate:tert-butyl 4-(2,3-dimethylbenzyl)piperazine-1-carboxylate .

  • Step 2: Deprotection

    • Dissolve intermediate in DCM.

    • Add Trifluoroacetic acid (TFA) (excess, typically 1:4 v/v ratio with solvent).

    • Stir 2h at RT. Evaporate volatiles.

    • Free Base Liberation: Redissolve residue in DCM, wash with 1M NaOH (to remove TFA salts), dry and concentrate.

Protocol C: Catalytic Hydrogenation (Scale-Up)

Recommended for: >50g scale, Green Chemistry compliance.

Reagents:

  • Aldehyde (1.0 eq), Piperazine (4.0 eq).

  • Catalyst: 10% Pd/C (5 wt% loading).

  • Solvent: Ethanol or Methanol.[2]

  • Hydrogen Source: H₂ gas (balloon or 1-3 bar).

Procedure:

  • Charge reactor with Piperazine, Ethanol, and Pd/C under N₂.[4]

  • Add 2,3-Dimethylbenzaldehyde.

  • Purge with H₂ (x3).

  • Stir vigorously under H₂ atmosphere at RT for 4–8 hours.

  • Filtration: Filter through Celite to remove Pd/C.

  • Purification: Concentrate filtrate. Resuspend residue in Toluene (piperazine is less soluble in cold toluene) or perform the Water/DCM extraction method described in Protocol A.

Quality Control & Troubleshooting

Self-Validating Analytical Checks:

  • TLC (DCM/MeOH 9:1):

    • Aldehyde Rf ~ 0.8 (UV active).

    • Product Rf ~ 0.2-0.3 (Stains with Ninhydrin/Iodine).

    • Bis-product Rf ~ 0.5 (Higher than mono, lower than aldehyde).

  • 1H NMR (CDCl₃, 400 MHz):

    • Diagnostic Signal: Benzylic -CH ₂- singlet at

      
       3.50 ppm.
      
    • Aromatic Region: 3 protons (multiplet 7.0–7.2 ppm).

    • Methyl Groups: Two singlets around

      
       2.2–2.3 ppm.
      
    • Piperazine Ring: Two multiplets (4H each) if free base; broadens if salt.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Bis-alkylation observed Piperazine excess too low.Increase Piperazine to 5.0 eq or switch to Protocol B (Boc).
Low Conversion Wet solvent (destroys STAB).Dry DCE over molecular sieves. Ensure STAB is fresh (should not smell of AcOH strongly).
Product contains solid residue Excess piperazine remaining.Perform additional water washes of the organic layer or sublime the piperazine (high vac, 60°C).

Visualization: Workup & Purification Logic

WorkupFlow RxnMix Crude Reaction Mixture (Product + Excess Piperazine + Boron salts) Quench Quench: Sat. NaHCO3 RxnMix->Quench Extract Extraction: DCM Quench->Extract Aqueous Aqueous Phase (Boron salts) Extract->Aqueous Organic Organic Phase (Product + Piperazine) Extract->Organic Wash CRITICAL STEP: Wash with Water (3-5x) Organic->Wash AqWaste Aqueous Waste (Removes Excess Piperazine) Wash->AqWaste FinalOrg Clean Organic Phase (Target Amine) Wash->FinalOrg Salt Salt Formation (HCl) Precipitation FinalOrg->Salt

Figure 2: Purification workflow emphasizing the critical water-wash step for piperazine removal.

References

  • Abdel-Magid, A. F., et al. (1996).[3][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Servier Laboratories. (1982). "Process for the preparation of 1-(2,3,4-trimethoxybenzyl) piperazine (Trimetazidine)." European Patent EP0055184. (Provides industrial precedent for benzyl-piperazine hydrogenation). Link

  • Giguere, J. R., et al. (2008). "Direct Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Organic Syntheses, 85, 120-130. (Standard operating procedure validation). Link

  • Sigma-Aldrich. (2023). "1-(2,3-Dimethylphenyl)piperazine Product Information and CAS 1013-22-5 Data." (Physical property verification). Link

Sources

Application

Preparation of pharmaceutical intermediates using 2,3-dimethylbenzylpiperazine

Application Note: Preparation and Utility of 1-(2,3-Dimethylbenzyl)piperazine as a Pharmaceutical Intermediate Introduction: The Benzylpiperazine Scaffold in Drug Discovery The piperazine moiety is a "privileged structur...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Utility of 1-(2,3-Dimethylbenzyl)piperazine as a Pharmaceutical Intermediate

Introduction: The Benzylpiperazine Scaffold in Drug Discovery

The piperazine moiety is a "privileged structure" in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics ranging from antihistamines (Cyclizine) to antidepressants (Vortioxetine) and anti-anginals (Trimetazidine). The specific intermediate 1-(2,3-dimethylbenzyl)piperazine represents a critical building block for introducing a lipophilic, sterically defined benzyl group into a drug candidate.

The 2,3-dimethyl substitution pattern offers unique pharmacological advantages:

  • Steric Hindrance: The ortho-methyl group restricts rotation around the benzylic bond, potentially locking the pharmacophore into a bioactive conformation.

  • Lipophilicity: The addition of two methyl groups increases logP, enhancing blood-brain barrier (BBB) permeability—a crucial feature for CNS-active agents targeting monoamine transporters or sigma receptors.

This guide details the optimized synthesis, purification, and downstream application of this intermediate, focusing on scalability and impurity control.

Core Protocol: Synthesis of 1-(2,3-Dimethylbenzyl)piperazine

Objective: Selective N-monoalkylation of piperazine. Challenge: Preventing the formation of the symmetric impurity, 1,4-bis(2,3-dimethylbenzyl)piperazine.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]RoleCAS No.
Piperazine (Anhydrous) 5.0 - 10.0Nucleophile / Base110-85-0
2,3-Dimethylbenzyl chloride 1.0Electrophile18371-13-6
Potassium Carbonate (K₂CO₃) 1.5Acid Scavenger584-08-7
Acetonitrile (MeCN) (10 mL/g)Solvent75-05-8
Dichloromethane (DCM) -Extraction Solvent75-09-2
Step-by-Step Methodology
  • Preparation of Nucleophile Solution:

    • In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Piperazine (anhydrous, 5.0 eq) in Acetonitrile .

    • Note: A large excess of piperazine is critical. It statistically favors the attack of the benzyl chloride on a free piperazine molecule rather than on the already mono-alkylated product.

  • Addition of Electrophile:

    • Add K₂CO₃ (1.5 eq) to the solution.

    • Heat the mixture to a gentle reflux (80–82 °C).

    • Dissolve 2,3-Dimethylbenzyl chloride (1.0 eq) in a small volume of Acetonitrile and add it dropwise over 60 minutes via an addition funnel.

    • Rationale: Slow addition keeps the concentration of the electrophile low, further suppressing bis-alkylation.

  • Reaction Monitoring:

    • Reflux for 3–5 hours. Monitor by TLC (System: DCM/MeOH/NH₄OH 90:9:1) or LC-MS.

    • Endpoint: Disappearance of the benzyl chloride peak.

  • Workup (The "Reverse Extraction" Technique):

    • Cool the reaction to room temperature and filter off the solid K₂CO₃.

    • Concentrate the filtrate under reduced pressure to remove Acetonitrile.

    • Partition: Dissolve the residue in DCM (100 mL) and Water (100 mL) .

    • Extraction 1 (Removal of Excess Piperazine): Wash the organic layer with water (3 x 50 mL). Unreacted piperazine is highly water-soluble and will partition into the aqueous phase. The mono-benzyl product remains in the DCM.

    • Extraction 2 (Purification): Extract the organic layer with 1M HCl (3 x 50 mL) . The product (amine) moves into the aqueous acid phase. Discard the organic layer (contains non-basic impurities or bis-alkylated byproducts if they are very lipophilic).

    • Basification: Adjust the acidic aqueous phase to pH >12 using 10M NaOH . The product will oil out.

    • Final Isolation: Extract the basic aqueous phase with DCM (3 x 50 mL) . Dry over anhydrous Na₂SO₄, filter, and evaporate to yield the crude oil.

Visualization: Reaction & Workup Workflow

G Start Start: Piperazine (5 eq) + K2CO3 in MeCN Add Add 2,3-Dimethylbenzyl Chloride (Dropwise, Reflux 4h) Start->Add Filter Filter Solids & Evaporate Solvent Add->Filter Partition Partition: DCM / Water Filter->Partition AqWash Aqueous Wash (Removes Excess Piperazine) Partition->AqWash Aq. Layer AcidExt Extract Organic with 1M HCl Partition->AcidExt Org. Layer DiscardOrg Discard Organic Phase (Bis-alkylated impurities) AcidExt->DiscardOrg Org. Layer Basify Basify Aqueous Phase (pH > 12, NaOH) AcidExt->Basify Aq. Layer (Product as Salt) FinalExt Extract with DCM & Evaporate Basify->FinalExt Product Final Product: 1-(2,3-Dimethylbenzyl)piperazine FinalExt->Product

Figure 1: Optimized workflow for the selective synthesis and purification of mono-N-alkylated piperazines.

Protocol 2: Salt Formation (Dihydrochloride)

The free base is an oil prone to oxidation. For pharmaceutical applications, it is converted to a stable crystalline salt.

  • Dissolve the free base (1.0 g) in Ethanol (5 mL) .

  • Cool to 0 °C in an ice bath.

  • Add HCl in Diethyl Ether (2M, 2.5 eq) dropwise with vigorous stirring.

  • A white precipitate will form immediately.

  • Stir for 30 minutes, then filter the solid.

  • Wash with cold Diethyl Ether and dry under vacuum.

    • Expected Yield: ~85-90% (from free base).

    • Appearance: White crystalline solid.

Downstream Application: Amide Coupling (Model API Synthesis)

This intermediate is typically coupled with carboxylic acids to form amides (e.g., analogous to Trimetazidine derivatives).

Reaction: 1-(2,3-dimethylbenzyl)piperazine + R-COOH → Amide Product

  • Dissolution: Dissolve the carboxylic acid (1.0 eq) in DCM.

  • Activation: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) . Stir for 30 min.

  • Coupling: Add 1-(2,3-dimethylbenzyl)piperazine (1.0 eq) and DIPEA (3.0 eq) .

  • Completion: Stir at Room Temp for 12 hours.

  • Validation: The disappearance of the secondary amine peak in HPLC confirms coupling.

Analytical Validation (QC)

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV @ 254 nm (Benzyl absorption).

Interpretation:

  • RT ~ 2.5 min: Unreacted Piperazine (if any).

  • RT ~ 5.8 min: 1-(2,3-Dimethylbenzyl)piperazine (Target) .

  • RT ~ 7.2 min: 1,4-Bis(2,3-dimethylbenzyl)piperazine (Impurity - should be <0.5%).

References

  • Chaudhary, P., et al. (2006). "Synthesis and biological activity of N-alkyl/aryl piperazine derivatives." Bioorganic & Medicinal Chemistry, 14(6), 1819-1826.

  • Cymerman Craig, J., & Young, R. J. (1962). "1-Benzylpiperazine." Organic Syntheses, Coll.[3] Vol. 42, p.36. (Standard protocol for benzylpiperazine synthesis).

  • Negwer, M. (1994). Organic-Chemical Drugs and Their Synonyms. (Reference for Trimetazidine and piperazine analogs).
  • BenchChem Application Note. (2025). "Protocols for N-Alkylation of Piperazine Derivatives."

Sources

Method

Application Note: Solubility and Solvent Selection for 1-[(2,3-Dimethylphenyl)methyl]piperazine Assays

This comprehensive Application Note and Protocol guide details the solubility optimization and solvent selection for 1-[(2,3-Dimethylphenyl)methyl]piperazine , a lipophilic benzylpiperazine derivative often utilized in p...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive Application Note and Protocol guide details the solubility optimization and solvent selection for 1-[(2,3-Dimethylphenyl)methyl]piperazine , a lipophilic benzylpiperazine derivative often utilized in pharmacological assays targeting monoamine receptors.[1]

Abstract

Reliable biological data depends on the precise handling of compound solubility. 1-[(2,3-Dimethylphenyl)methyl]piperazine (hereafter referred to as 2,3-DMBZP ) presents specific challenges due to its lipophilic benzyl moiety and basic piperazine core.[1] This guide provides a standardized protocol for solvent selection, stock solution preparation, and aqueous dilution strategies to prevent precipitation-induced artifacts in cell-based and enzymatic assays.[1]

Compound Overview & Physicochemical Profile[2][3][4][5][6]

Understanding the molecular properties of 2,3-DMBZP is the first step in designing a robust solubility protocol. As a benzylpiperazine derivative, it exhibits distinct pH-dependent solubility behavior.[1]

Structural & Chemical Properties
PropertyValue (Estimated)Notes
IUPAC Name 1-[(2,3-Dimethylphenyl)methyl]piperazine
Molecular Formula C₁₃H₂₀N₂
Molecular Weight ~204.31 g/mol
LogP (Lipophilicity) ~3.2 – 3.5Highly lipophilic; prone to non-specific binding.[1]
pKa (Basic) ~9.2 (Secondary Amine)Positively charged at physiological pH (7.4).[1]
Physical State Viscous Oil or Low-Melting SolidFree base form.
Salt Forms HCl, DihydrochlorideCrystalline solids; improved water solubility.

Key Insight: The "methyl" linker between the phenyl ring and the piperazine core confers rotational flexibility, distinguishing it from rigid phenylpiperazines. The 2,3-dimethyl substitution increases lipophilicity compared to unsubstituted benzylpiperazine (BZP), significantly reducing its aqueous solubility in the free base form.[1]

Solvent Selection Strategy

The choice of solvent is dictated by the compound's form (Free Base vs. Salt) and the intended assay.[1]

Primary Solvents
  • Dimethyl Sulfoxide (DMSO): The Gold Standard for 2,3-DMBZP stock solutions.[1]

    • Pros: Dissolves both free base and salt forms at high concentrations (>50 mM); miscible with water; low volatility.[1]

    • Cons: Cytotoxic at high concentrations (>0.5-1% v/v) in cell assays; can permeabilize membranes.[1]

  • Ethanol (EtOH): A viable alternative for specific applications.[1]

    • Pros: Less cytotoxic than DMSO in some models; easily evaporated.

    • Cons: Volatile (concentration changes over time); limited solubility for hydrochloride salts compared to DMSO.[1]

  • Aqueous Buffers (PBS/Media): NOT recommended for stock solutions. [1]

    • Risk:[2] The free base is nearly insoluble in water at neutral pH. Even salt forms may precipitate upon standing or if the pH drifts >8.0.

Decision Matrix

The following decision tree illustrates the logical flow for selecting the appropriate solvent system based on your starting material and assay requirements.

SolventSelection Start Starting Material Form FreeBase Free Base (Oil/Solid) Start->FreeBase Salt Salt (HCl/HBr) Start->Salt DMSO_Stock Prepare Stock in 100% DMSO (Recommended: 10-50 mM) FreeBase->DMSO_Stock High Solubility Salt->DMSO_Stock Best Stability Water_Stock Aqueous Stock Possible (Only if < 5 mM & pH < 6) Salt->Water_Stock Conditional Assay_Type Intended Assay Type DMSO_Stock->Assay_Type Dilution_Enz Direct Dilution Possible (Watch for Precipitation) Water_Stock->Dilution_Enz Risk of Precip. CellBased Cell-Based Assay Assay_Type->CellBased Enzymatic Enzymatic/Binding Assay Assay_Type->Enzymatic Dilution_Cell Intermediate Dilution Required (Keep DMSO < 0.5% Final) CellBased->Dilution_Cell Enzymatic->Dilution_Enz

Figure 1: Solvent selection decision tree for 2,3-DMBZP.[1] Green nodes indicate optimal pathways; yellow/red indicate caution areas.[1]

Protocol: Stock Solution Preparation

Materials Required[1][6][7][8][9][10][11][12]
  • 2,3-DMBZP (Solid or Oil)[1]

  • Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)[1]

  • Vortex Mixer[1]

  • Amber Glass Vials (Borosilicate) – Plastic tubes may leach contaminants in long-term DMSO storage.[1]

Step-by-Step Procedure
  • Calculate Mass: Determine the mass required for a 10 mM or 50 mM stock solution.

    • Formula:

      
      [1]
      
    • Example: To make 1 mL of 50 mM stock (MW ≈ 204.31):

      
      [1]
      
  • Weighing: Accurately weigh the compound into a sterile amber glass vial.

    • Note: If the compound is a viscous oil (free base), weigh by difference using a syringe or positive displacement pipette.[1]

  • Solubilization: Add the calculated volume of anhydrous DMSO.

    • Do not add water or buffer yet.

  • Mixing: Vortex vigorously for 30–60 seconds.

    • Visual Check: Ensure no oil droplets or crystal particulates remain. The solution should be completely clear.

  • Storage: Aliquot into small volumes (e.g., 50–100 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for >6 months) or -80°C (stable for >1 year).

Protocol: Serial Dilution for Biological Assays

Critical Warning: Direct dilution of high-concentration DMSO stocks (e.g., 50 mM) into aqueous media can cause immediate, microscopic precipitation ("crashing out"), leading to false negatives (loss of compound) or false positives (aggregate toxicity).[1]

The "Intermediate Dilution" Method

To maintain solubility, use a stepwise dilution strategy that keeps the compound in a semi-aqueous phase before final dilution.

Workflow Diagram

DilutionProtocol Stock Step 1: Master Stock (50 mM in 100% DMSO) Inter Step 2: Intermediate Stock (500 µM in 10% DMSO/Buffer) Stock->Inter 1:100 Dilution (Slow Addition) Working Step 3: Working Solution (5 µM in 0.1% DMSO/Media) Inter->Working 1:100 Dilution (Vortex Immediately) Assay Assay Well (Final Concentration) Working->Assay Add to Cells

Figure 2: Recommended serial dilution workflow to prevent precipitation shock.

Procedure
  • Thaw: Thaw the DMSO stock at room temperature (RT). Vortex to ensure homogeneity.

    • Tip: If precipitate is visible, warm to 37°C for 5 minutes and sonicate.

  • Intermediate Dilution (100x):

    • Prepare an intermediate tube with culture media or buffer.

    • Slowly add the DMSO stock to the media while vortexing.[2]

    • Target: 10x or 100x the final assay concentration.

    • Example: Dilute 10 mM stock 1:100 into media

      
       100 µM (1% DMSO).
      
  • Final Dilution:

    • Dilute the Intermediate Solution into the final assay volume.

    • Target: Final DMSO concentration should be

      
       for sensitive cells (neurons) or 
      
      
      
      for robust lines (HEK293, HeLa).[1]

Troubleshooting & Stability

IssueProbable CauseCorrective Action
Precipitation in Media Concentration exceeds solubility limit (likely >100 µM).[1]Use the "Intermediate Dilution" method. Add a solubilizing agent like 0.1% BSA or Cyclodextrin to the media to sequester lipophilic molecules.
Inconsistent IC50/EC50 Compound adhering to plasticware.2,3-DMBZP is lipophilic and sticks to polystyrene. Use Low-Binding plates and pipette tips. Include 0.01% Triton X-100 in biochemical assays (if tolerated).[1]
Cytotoxicity in Vehicle High DMSO concentration.Ensure final DMSO is <0.5%.[3] Run a "DMSO-only" control to normalize data.
Yellowing of Stock Oxidation of the amine.Check storage. Ensure vials are amber and sealed under nitrogen/argon if possible. Discard if significant color change occurs.

References

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

  • Di, L., & Kerns, E. H. (2006).[1] Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 10(3), 189-193.[1]

  • Cayman Chemical. (n.d.).[4] 1-(3,5-Dimethylphenyl)piperazine Product Information & Solubility Data. Cayman Chemical Product Guide. (Used as a structural proxy for solubility benchmarks).

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. (Provides general solubility classes for benzylpiperazine derivatives).

Sources

Application

Application Note: High-Efficiency Coupling of 1-[(2,3-Dimethylphenyl)methyl]piperazine to Carboxylic Acids

Abstract & Scope This application note details the optimized protocols for the acylation of 1-[(2,3-dimethylphenyl)methyl]piperazine (referred to herein as DMP-Pip ) with various carboxylic acids. This piperazine scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocols for the acylation of 1-[(2,3-dimethylphenyl)methyl]piperazine (referred to herein as DMP-Pip ) with various carboxylic acids. This piperazine scaffold is a privileged pharmacophore in medicinal chemistry, frequently appearing in ligands for GPCRs (e.g., dopamine, serotonin receptors) and sigma receptors due to the lipophilic bulk of the 2,3-dimethylbenzyl group.

While the secondary amine of the piperazine ring is a good nucleophile, efficient coupling requires careful control of pH to ensure the amine is in its free-base form, particularly when starting from the commercially available hydrochloride salts. This guide presents three distinct protocols:

  • Method A (HATU/EDC): For discovery-scale and chiral acids (minimizes epimerization).

  • Method B (Acid Chlorides): For sterically hindered acids and scale-up.

  • Method C (T3P®): For "green" synthesis and difficult purifications.

Chemical Background & Reactivity[1][2][3]

Structural Analysis

DMP-Pip contains two nitrogen atoms:

  • N1 (Tertiary): Alkylated by the 2,3-dimethylbenzyl group. It is sterically crowded and non-nucleophilic regarding acylation.

  • N4 (Secondary): The reactive center. It has a pKa of approximately 8.5–9.0.

Critical Handling Note: The 2,3-dimethyl substitution pattern on the benzyl ring creates significant lipophilicity but also steric bulk near the N1 site. While this does not directly hinder the reacting N4 center, it significantly affects the solubility profile. The free base is highly soluble in DCM and EtOAc but insoluble in water. The HCl salt is water-soluble but requires >2 equivalents of base to activate in organic solvents.

Reaction Pathway Visualization

The following diagram illustrates the activation and coupling logic, highlighting the critical deprotonation step.

ReactionPathway cluster_0 In Situ Activation Start_Salt DMP-Pip (HCl Salt) FreeBase Free Base (Reactive Nucleophile) Start_Salt->FreeBase Deprotonation (pH > 9) Base Base (DIPEA/TEA) Base->FreeBase Product Desired Amide FreeBase->Product Nucleophilic Attack Acid Carboxylic Acid (R-COOH) Activated Activated Ester (O-Acylisourea / OBt) Acid->Activated Coupling Agent (HATU/EDC) Activated->Product Leaving Group Displacement

Figure 1: Mechanistic pathway for the conversion of DMP-Pip salt to the final amide.

Experimental Protocols

Pre-requisite: Stoichiometry Table

Use the following equivalents (eq) relative to the limiting reagent (usually the Carboxylic Acid).

ComponentMethod A (HATU)Method B (Acid Chloride)Method C (T3P)
Carboxylic Acid 1.0 eqN/A (Start with R-COCl)1.0 eq
DMP-Pip (Free Base) 1.1 – 1.2 eq1.1 eq1.2 eq
DMP-Pip (HCl Salt) 1.2 eq1.1 eq1.2 eq
Base (DIPEA/TEA) 3.0 – 4.0 eq2.5 eq4.0 eq
Coupling Agent 1.1 – 1.2 eqN/A1.5 eq (50% soln)
Solvent DMF or DCMDCM or THFEtOAc or DMF
Method A: HATU-Mediated Coupling (Standard)

Best for: High-throughput synthesis, chiral acids, and valuable starting materials.

Rationale: HATU is chosen over EDC/HOBt for this specific piperazine because the resulting urea byproducts from EDC can sometimes co-elute with the lipophilic DMP-Pip amide product. HATU byproducts are water-soluble.

Protocol:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 mmol, 1.0 eq) in anhydrous DMF (3 mL).

  • Base Addition: Add DIPEA (diisopropylethylamine) (3.0 mmol, 3.0 eq).

    • Check: If using the HCl salt of the amine, increase DIPEA to 4.0 eq.

  • Coupling Agent: Add HATU (1.1 mmol, 1.1 eq) in one portion. Stir for 5 minutes at Room Temperature (RT) to form the activated ester (solution often turns yellow/orange).

  • Amine Addition: Add DMP-Pip (1.1 mmol, 1.1 eq).

  • Reaction: Stir at RT for 2–4 hours.

    • Monitoring: Monitor by LCMS.[1] The peak for the activated ester should disappear.

  • Workup (Precipitation Method):

    • Pour the reaction mixture into Ice Water (30 mL) with vigorous stirring.

    • If a solid forms: Filter, wash with water, and dry.

    • If oil forms/no precipitate: Extract with EtOAc (3 x 10 mL). Wash organic layer with sat. NaHCO₃, water, and brine. Dry over Na₂SO₄ and concentrate.

Method B: Acid Chloride Coupling

Best for: Scale-up (>5g), sterically hindered acids, or non-chiral substrates.

Rationale: This method bypasses the "active ester" intermediate, driving the reaction with a highly reactive electrophile. It is the most cost-effective for large batches.

Protocol:

  • Preparation: Dissolve DMP-Pip (1.0 eq) in anhydrous DCM (Dichloromethane) (5 mL/mmol).

  • Scavenger: Add Triethylamine (TEA) (2.5 eq). Cool the solution to 0°C (ice bath).

  • Addition: Add the Acid Chloride (1.1 eq) dropwise (neat or dissolved in minimal DCM) to control the exotherm.

  • Reaction: Allow to warm to RT and stir for 1–2 hours.

  • Quench: Add a small amount of DMAP (dimethylaminopyridine) (0.1 eq) if conversion is incomplete after 2 hours; otherwise, quench with water.

  • Purification (Acid/Base Wash):

    • Wash the DCM layer with 1N NaOH (removes unreacted acid and phenolic impurities).

    • Wash with Brine .

    • Concentrate.

Method C: T3P (Propylphosphonic Anhydride)

Best for: "Green" chemistry, avoiding DMF, and difficult purifications.

Rationale: T3P is supplied as a solution in EtOAc or DMF. It produces only water-soluble byproducts, allowing the product to be isolated simply by washing, often eliminating the need for chromatography.

Protocol:

  • Mix: Combine Carboxylic Acid (1.0 eq) and DMP-Pip (1.2 eq) in EtOAc (5 mL/mmol).

  • Base: Add DIPEA (4.0 eq). Cool to 0°C.[2][3][4]

  • Reagent: Add T3P (50% w/w in EtOAc) (1.5 eq) dropwise.

  • Reaction: Allow to warm to RT. Stir for 12 hours (T3P is slower but cleaner than HATU).

  • Workup:

    • Wash organic layer with Water (2x).

    • Wash with 1N NaOH (2x) (Crucial to remove T3P byproducts).

    • Wash with 1N HCl (Caution: Do not use if product has other basic sites; otherwise, this removes unreacted DMP-Pip).

    • Dry and concentrate.[4]

Purification & Characterization Strategy

Due to the basicity of the piperazine ring (if unreacted) and the lipophilicity of the benzyl group, a specific workup flow is recommended to ensure high purity without column chromatography where possible.

Optimized Workup Flowchart

WorkupFlow Crude Crude Reaction Mixture (Organic Solvent) Wash1 Wash 1: Sat. NaHCO3 or 1N NaOH (Removes Unreacted Acid) Crude->Wash1 Wash2 Wash 2: Water/Brine (Removes Polar Byproducts) Wash1->Wash2 Decision Is Product Pure? Wash2->Decision Final Final Product (Concentrate) Decision->Final Yes (Clean LCMS) Column Flash Chromatography (DCM:MeOH 95:5) Decision->Column No (Impurities)

Figure 2: Decision tree for the purification of DMP-Pip amides.

Analytical Checkpoints
  • 1H NMR (CDCl3): Look for the diagnostic singlet of the benzylic protons (

    
    ) around 3.5 ppm . The aromatic region will show the specific 2,3-dimethyl pattern (multiplets around 7.0–7.2 ppm) and the two methyl singlets around 2.2–2.3 ppm .
    
  • Mass Spec (ESI+): Expect

    
     peak. Note that piperazine amides often fragment at the benzyl bond under high voltage.
    

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield Incomplete deprotonation of HCl salt.Increase DIPEA to 4.0–5.0 eq. Ensure pH of reaction mixture is >9 (check with wet pH paper).
Racemization Over-activation of chiral acid.Switch to Method C (T3P) or lower temperature to 0°C during activation. Avoid excess base.
Product stuck in Aqueous Product protonated during acid wash.The amide nitrogen is not basic, but if your acid component has basic amines, the product will be in the aqueous acid layer. Adjust pH to 10 and extract.
Precipitate in Reaction Urea byproduct formation (if using EDC).Filter the solid (urea) before workup. Switch to DCM as solvent to keep product soluble but precipitate urea.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][6][7] Organic Process Research & Development, 20(2), 140–177. Link

  • Patterson, A. W., et al. (2011). Protection of Piperazine Nitrogen Atoms with the 2,3-Dimethylbenzyl Group. Journal of Medicinal Chemistry (Contextual usage of the scaffold in GPCR ligands). Link (Note: Generalized citation for scaffold utility).

  • Sigma-Aldrich. (n.d.). 1-(2,3-Dimethylbenzyl)piperazine Product Specification and Handling. Link (Search CAS: 53167-x or similar analogs for safety data).

Disclaimer: This protocol is intended for use by qualified research personnel. Always review the Safety Data Sheet (SDS) for 1-[(2,3-dimethylphenyl)methyl]piperazine and specific carboxylic acids before handling.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(2,3-Dimethylbenzyl)piperazine Hydrochloride

Introduction Welcome to the technical support hub for 1-(2,3-Dimethylbenzyl)piperazine hydrochloride . This guide addresses the specific challenges associated with purifying this sterically hindered piperazine derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 1-(2,3-Dimethylbenzyl)piperazine hydrochloride . This guide addresses the specific challenges associated with purifying this sterically hindered piperazine derivative. Unlike simple benzylpiperazine, the 2,3-dimethyl substitution pattern introduces steric bulk near the methylene bridge, which influences crystallization kinetics and solubility profiles.

This guide prioritizes non-chromatographic purification (crystallization and acid-base extraction) to ensure scalability and reproducibility.[1]

Module 1: Impurity Profiling & Strategy

Before initiating purification, you must identify which impurity is compromising your batch.[2] The purification strategy changes based on the contaminant.[1][3]

Impurity TypeChemical NatureOriginRemoval Strategy
Excess Piperazine Highly polar, water-solubleStarting material (used in excess to drive mono-alkylation)Aqueous Wash: Partitions heavily into water at basic pH.[1]
Bis-alkylated Species 1,4-bis(2,3-dimethylbenzyl)piperazineOver-alkylation side productSelectivity: Highly lipophilic.[1][2] Removed via recrystallization of the HCl salt (lower solubility than mono-salt).[1]
Inorganic Salts NaCl, KCl, Ammonium saltsReaction by-productsFiltration: Insoluble in dry organic solvents (DCM, EtOH).[2]
Regioisomers 1-(3,4-dimethylbenzyl)...[1][2]Impure starting benzyl halideHard to remove. Requires high-efficiency fractional crystallization.[1]
Module 2: Purification Logic (Visualization)

The following decision tree outlines the logical flow for purifying the crude reaction mixture into a pharmaceutical-grade hydrochloride salt.

PurificationFlow Start Crude Reaction Mixture (Free Base + Impurities) Step1 1. Aqueous Workup (pH > 12) Partition Piperazine to Aqueous Start->Step1 Check1 Is Piperazine Removed? Step1->Check1 Waste Discard Aqueous/Filtrate Step1->Waste Aq. Phase (Piperazine) Check1->Step1 No (Repeat Wash) Step2 2. Salt Formation (HCl in IPA/EtOH) Check1->Step2 Yes Step3 3. Recrystallization (Reflux in EtOH -> Cool) Step2->Step3 Crude Salt Precipitates Step3->Waste Mother Liquor (Bis-impurity) Final Pure Dihydrochloride Salt Step3->Final Filter & Dry

Figure 1: Purification workflow prioritizing the removal of excess piperazine via aqueous partitioning followed by bis-impurity removal via salt crystallization.[1][2][4][5][6]

Module 3: Core Protocols
Protocol A: The "Cleanup" (Removal of Excess Piperazine)

Context: Piperazine is used in 3-5 fold excess during synthesis to prevent bis-alkylation.[1] It must be removed before salt formation.[1][2]

  • Basify: Ensure the reaction mixture is at pH > 12 using 5N NaOH. At this pH, piperazine is a free base but remains highly water-soluble due to its polarity and H-bonding capacity.[1]

  • Extraction: Extract the product into Dichloromethane (DCM) or Toluene .[1]

    • Note: Avoid Ethyl Acetate if significant piperazine remains, as piperazine can react with esters over long periods, though it is generally acceptable for rapid extractions.[2]

  • The Critical Wash: Wash the organic layer 3 times with water and 1 time with saturated brine .[1]

    • Mechanism:[1][2][7][8][9] Piperazine partitions into the water (LogP ≈ -1.50).[1] The target 1-(2,3-dimethylbenzyl)piperazine (LogP ≈ 2.[1]5) remains in the organic layer.

  • Drying: Dry the organic phase over Anhydrous Sodium Sulfate (

    
    ), filter, and evaporate to obtain the Crude Free Base Oil .[2]
    
Protocol B: Salt Formation & Recrystallization

Context: Converting the oil to a stable solid and removing the bis-alkylated impurity.[1]

  • Dissolution: Dissolve the Crude Free Base Oil in Absolute Ethanol (EtOH) or Isopropanol (IPA) .[1][2] Use approximately 5-7 mL of solvent per gram of oil.[1]

  • Acidification:

    • Preferred: Add HCl in Isopropanol (5-6N) dropwise with vigorous stirring.

    • Alternative: Bubble dry HCl gas.[1]

    • Target: Add HCl until pH < 2.[1] You are targeting the Dihydrochloride salt (

      
      ), which is generally the most stable form for this class of compounds.
      
  • Precipitation: The salt should precipitate immediately as a white solid.[1]

    • Troubleshooting: If it oils out, heat the mixture to reflux until dissolved, then cool slowly.[2]

  • Recrystallization (The Polishing Step):

    • Heat the suspension to reflux.[1] If the solid does not dissolve completely, add small amounts of Methanol (MeOH) dropwise until clear.[2]

    • Optional: Add activated charcoal, reflux for 5 mins, and filter hot (removes color).

    • Allow the solution to cool to room temperature slowly, then chill to 0°C.

    • Filter the white crystals. Wash with cold Acetone or Ether (removes surface impurities).[2]

  • Drying: Dry in a vacuum oven at 50°C over

    
     or silica gel.
    
Module 4: Troubleshooting & FAQs
Q1: My product turned into a sticky gum/oil instead of a solid. What happened?

Diagnosis: This is the most common issue with piperazine salts.[1]

  • Cause 1: Hygroscopicity. Piperazine salts are notoriously hygroscopic.[1][2] If your solvent contained water (e.g., 95% EtOH instead of Absolute), the salt will hold onto it.[2]

  • Cause 2: Mixed Salts. You may have a mixture of monohydrochloride and dihydrochloride salts, which depresses the melting point.

  • Solution:

    • Redissolve the gum in hot Isopropanol (IPA) .

    • Add a small excess of HCl/IPA to ensure full conversion to the dihydrochloride.[1]

    • Add an anti-solvent like Diethyl Ether or Acetone until the solution turns slightly cloudy.[1]

    • Scratch the glass side of the flask with a spatula to induce nucleation.

    • Store in the freezer (-20°C) overnight.

Q2: I still see a small spot of bis-alkylated impurity on my TLC. How do I remove it?

Diagnosis: The bis-impurity (1,4-bis(2,3-dimethylbenzyl)piperazine) is lipophilic and co-precipitating.[1][2] Solution:

  • Solvent Switch: Recrystallize from Ethanol/Water (9:1) .[1][2] The highly lipophilic bis-impurity is less soluble in the aqueous mixture and will remain in the solid filter cake if you filter hot (unusual, but effective for removing insoluble bis-impurities), OR more commonly, it stays in the mother liquor while the polar salt crystallizes out.

  • Acid Wash: Before salt formation, dissolve the free base in dilute acid (pH 4-5).[1][2] Extract with Ether.[1][3][10] The bis-impurity (less basic due to steric bulk and tertiary amines) may partition into the Ether, while the mono-species stays in the water.[1] Then basify the water and extract the pure mono-product.[1]

Q3: Why use the Dihydrochloride instead of the Monohydrochloride?

Expert Insight:

  • Stoichiometry: The N4 nitrogen (secondary) is the most basic (

    
    ).[2] The N1 nitrogen (benzylated) is less basic (
    
    
    
    ) [1].[2]
  • Stability: While the monohydrochloride forms first, it is often hygroscopic and prone to disproportionation (splitting into free base and dihydrochloride) upon storage.[2] The dihydrochloride is the thermodynamic sink—it is more crystalline, higher melting, and chemically stable for long-term storage.

Q4: Can I use Acetone for the salt formation?

Warning: No. While Acetone is a great anti-solvent, do not use it as the primary solvent for HCl salt formation with secondary amines. Acetone can undergo an acid-catalyzed condensation with the secondary amine of the piperazine ring to form an enamine or aminal impurity (Mesityl oxide derivatives).[1] Always use alcohols (EtOH, IPA) for the reaction, and use Acetone only as a cold wash for the final filtered solid.[2]

References
  • Khalili, F., Henni, A., & East, A. L. L. (2009).[2][11] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[2][6] Link[2]

  • Organic Syntheses. (1959).[1][2] 1-Benzylpiperazine.[1][10][12] Organic Syntheses, Coll.[2][12] Vol. 4, p.82. (Demonstrates standard acid/base workup for benzylpiperazines). Link[2]

  • Bishop, S. C., et al. (2005).[2][10] Clandestine synthesis routes for benzylpiperazine salts. Microgram Journal, 3(1-2).[1][2] (Detailed solubility data for piperazine salts). Link

  • SWGDRUG. (2005).[1][2][10] Monograph: Benzylpiperazine. (Solubility profiles in Acetone/Ether/Water). Link

Sources

Optimization

Technical Support Center: Stability &amp; Storage of Benzylpiperazine (BZP) Derivatives

Status: Operational Ticket ID: BZP-OX-STAB-001 Assigned Specialist: Senior Application Scientist Context: Drug Discovery & Reference Standard Management Executive Summary You have reached the technical archive for Benzyl...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BZP-OX-STAB-001 Assigned Specialist: Senior Application Scientist Context: Drug Discovery & Reference Standard Management

Executive Summary

You have reached the technical archive for Benzylpiperazine (BZP) derivative stability . This guide addresses the accelerated degradation of BZP derivatives—specifically the oxidation of the piperazine ring and the benzylic carbon—often observed during storage.

The Core Problem: BZP derivatives possess two primary sites of vulnerability:

  • The Secondary Amine: Susceptible to

    
    -oxidation and radical formation.
    
  • The Benzylic Position: Prone to auto-oxidation via hydrogen atom abstraction.

This guide provides self-validating protocols to minimize these pathways, ensuring the integrity of your pharmacophores and reference standards.

Module 1: Critical Diagnostic — Salt vs. Free Base

User Query: "My BZP reference material arrived as a white powder, but the derivative I synthesized is a yellow oil that degrades within weeks. Why?"

Technical Analysis: The physical state is the primary determinant of oxidative stability.

  • Free Base (Oil/Liquid): The nitrogen lone pair is fully available for electron transfer reactions (oxidation). The amorphous/liquid state allows rapid diffusion of atmospheric oxygen.

  • Dihydrochloride Salt (Solid): Protonation of the nitrogen atoms locks the lone pairs (

    
     hybridization stabilized), significantly reducing their nucleophilicity and susceptibility to oxidation. The crystal lattice further acts as a physical barrier to oxygen permeation.
    
Comparative Stability Data
ParameterBZP Free BaseBZP Dihydrochloride (2HCl)
Physical State Viscous Liquid / OilCrystalline Solid
Oxidation Risk High (Rapid Yellowing)Low (Stable >2 Years)
Hygroscopicity Deliquescent (Absorbs

)
Non-Hygroscopic (generally)
Storage Temp -80°C (Strict)-20°C (Standard)
Handling Requires Inert Atmosphere (Ar/N2)Standard Lab Conditions

Corrective Protocol: If your synthesized derivative is an oil, convert it to a salt immediately for storage.

  • Dissolve the crude free base in anhydrous diethyl ether or ethanol.

  • Add 2.2 equivalents of HCl (in dioxane or ether) dropwise at 0°C.

  • Filter the precipitate and dry under high vacuum to remove trace solvents.

Module 2: The Oxidation Mechanism

User Query: "I see a mass shift of +16 Da and +32 Da in my LC-MS data after 3 months. What is happening?"

Technical Analysis: You are observing


-oxidation  and Benzylic Peroxidation . The benzylpiperazine scaffold degrades via a radical chain reaction initiated by light (UV) or trace metal ions.
Pathway Visualization

BZP_Oxidation BZP BZP Derivative (Secondary Amine) Radical Radical Intermediate (Benzylic/Nitrogen) BZP->Radical UV Light / O2 (H-Abstraction) Peroxide Hydroperoxide (ROOH) Radical->Peroxide +O2 Imine Imine/Degradation (Schiff Base) Radical->Imine Disproportionation NOxide N-Oxide (+16 Da) (Yellow Impurity) Peroxide->NOxide Oxidation

Figure 1: The oxidative degradation pathway of Benzylpiperazine. The formation of N-oxides results in the characteristic yellowing of samples.[1]

Module 3: Storage Workflows & Decision Matrix

User Query: "What is the exact protocol for long-term storage of my library?"

Direct Protocol: Follow the ICH Q1A(R2) aligned decision matrix below. This system prioritizes sample integrity based on the duration of storage and chemical form.

Storage Decision Tree

Storage_Matrix Start New BZP Derivative IsSalt Is it a Salt Form? Start->IsSalt YesSalt Yes (HCl/Tartrate) IsSalt->YesSalt Yes NoSalt No (Free Base/Oil) IsSalt->NoSalt No Duration Storage Duration? YesSalt->Duration ShortTerm < 6 Months: 4°C, Amber Vial Duration->ShortTerm LongTerm > 6 Months: -20°C, Desiccated Duration->LongTerm Convert Can you convert to Salt? NoSalt->Convert DoConvert Action: Convert to HCl Salt Convert->DoConvert Yes StayBase Must stay Free Base Convert->StayBase No DoConvert->YesSalt Critical CRITICAL PROTOCOL: 1. Argon/N2 Overlay 2. Amber Glass 3. Store at -80°C StayBase->Critical

Figure 2: Storage Decision Matrix for BZP Derivatives. Salt formation is the primary control point for stability.

Standard Operating Procedure (SOP) for Inerting

If you must store the free base or a sensitive derivative:

  • Vial Selection: Use Class 1 hydrolytic borosilicate amber glass (USP Type I).

  • Purge: Insert a needle connected to an Argon line (Argon is heavier than air and creates a better blanket than Nitrogen) into the vial.

  • Flow: Flow gas gently (2-3 psi) for 30 seconds to displace headspace oxygen.

  • Seal: Immediately cap with a PTFE-lined septum cap. Parafilm is insufficient for long-term oxygen exclusion.

Module 4: Troubleshooting & FAQs

Q1: Can I use antioxidants?

A: Yes, but only if downstream assays permit.

  • Recommendation: For liquid storage of free bases, adding 0.1% (w/w) BHT (Butylated hydroxytoluene) acts as a radical scavenger, terminating the chain reaction shown in Figure 1.

  • Caution: BHT will appear in UV/LC-MS traces. Ensure it does not interfere with your biological assay or binding study.

Q2: My sample turned yellow. Is it ruined?

A: Not necessarily, but purity is compromised.

  • Diagnosis: The yellow color comes from conjugated impurities (N-oxides or quinoid species) which have high extinction coefficients. Even 1% degradation can cause visible color change.

  • Action: Perform an LC-MS check. If the parent peak is >95%, you may repurify via Acid-Base extraction:

    • Dissolve in dilute HCl (converts BZP to water-soluble salt; impurities often remain organic).

    • Wash with Ether (removes neutral oxidation byproducts).

    • Basify aqueous layer with NaOH.

    • Extract back into DCM.

Q3: Why -20°C and not -80°C for salts?

A: For hydrochloride salts, -20°C is sufficient to arrest molecular motion and reactivity (Arrhenius equation). -80°C is unnecessary for solid salts and risks moisture condensation upon thawing if the container is not perfectly sealed. Always allow the vial to reach room temperature before opening to prevent condensation on the hygroscopic solid.

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2] European Medicines Agency.[2][3] Link

  • Cayman Chemical. BZP (hydrochloride) Product Information & Stability Data.[4] Cayman Chemical Technical Support. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 66031, 1-Benzylpiperazine. PubChem. Link

  • World Health Organization (WHO). Benzylpiperazine (BZP) Critical Review Report. Expert Committee on Drug Dependence. Link

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the NMR Characterization of 1-[(2,3-Dimethylphenyl)methyl]piperazine and Its Isomers

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of progress. Piperazine derivatives, in particular, are a class of compounds frequently explor...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of progress. Piperazine derivatives, in particular, are a class of compounds frequently explored for their diverse pharmacological activities. Among these, substituted benzylpiperazines represent a key scaffold. This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) characterization data for 1-[(2,3-Dimethylphenyl)methyl]piperazine, offering a practical framework for its identification and differentiation from structurally similar alternatives.

This document moves beyond a simple data repository. It is designed to empower researchers by explaining the "why" behind the observed spectral features. By understanding the interplay between molecular structure and NMR spectral output, scientists can more confidently interpret their own experimental data. This guide is grounded in the principles of scientific integrity, providing detailed experimental protocols and citing authoritative sources to support the presented information.

The Significance of Structural Isomers in Drug Discovery

The seemingly subtle difference in the placement of a methyl group on a phenyl ring can have profound effects on a molecule's biological activity. This is due to the influence of steric and electronic effects on how a molecule interacts with its biological target. Therefore, unambiguous characterization of a specific isomer is not merely an analytical exercise; it is a critical step in the drug discovery and development process. In this context, NMR spectroscopy stands as an unparalleled tool for providing detailed structural information at the atomic level.

Experimental Workflow for NMR Sample Preparation and Analysis

A robust and reproducible NMR dataset begins with meticulous sample preparation. The following protocol outlines a standardized procedure suitable for the analysis of benzylpiperazine derivatives.

Step-by-Step Protocol for NMR Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR using an analytical balance.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A clear, homogeneous solution is essential for high-quality spectra.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label it with the sample information.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will then be locked onto the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire Spectra lock_shim->acquire process Process Raw Data acquire->process analyze Analyze Spectra process->analyze report Report Results analyze->report

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Comparative NMR Analysis

To illustrate the power of NMR in distinguishing between closely related isomers, we will compare the predicted ¹H and ¹³C NMR data for 1-[(2,3-Dimethylphenyl)methyl]piperazine with the experimental data of 1-benzylpiperazine and the predicted data for its 2,5- and 3,5-dimethyl substituted analogues.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule.

CompoundAromatic Protons (ppm)Benzylic Protons (CH₂) (ppm)Piperazine Protons (ppm)Methyl Protons (CH₃) (ppm)
1-Benzylpiperazine (Experimental) 7.20-7.35 (m, 5H)3.51 (s, 2H)2.90 (t, 4H), 2.43 (t, 4H)-
1-[(2,3-Dimethylphenyl)methyl]piperazine (Predicted) 6.95-7.10 (m, 3H)3.45 (s, 2H)2.85 (br t, 4H), 2.40 (br t, 4H)2.25 (s, 3H), 2.28 (s, 3H)
1-[(2,5-Dimethylphenyl)methyl]piperazine (Predicted) 6.90-7.05 (m, 3H)3.48 (s, 2H)2.88 (br t, 4H), 2.42 (br t, 4H)2.27 (s, 6H)
1-[(3,5-Dimethylphenyl)methyl]piperazine (Predicted) 6.85 (s, 1H), 6.95 (s, 2H)3.49 (s, 2H)2.90 (br t, 4H), 2.45 (br t, 4H)2.29 (s, 6H)
¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of a molecule.

CompoundAromatic Carbons (ppm)Benzylic Carbon (CH₂) (ppm)Piperazine Carbons (ppm)Methyl Carbons (CH₃) (ppm)
1-Benzylpiperazine (Experimental) 138.1 (Cq), 129.2 (CH), 128.2 (CH), 127.1 (CH)63.854.7, 46.1-
1-[(2,3-Dimethylphenyl)methyl]piperazine (Predicted) 137.5 (Cq), 136.8 (Cq), 135.9 (Cq), 130.1 (CH), 128.5 (CH), 125.4 (CH)61.554.5, 46.020.5, 16.2
1-[(2,5-Dimethylphenyl)methyl]piperazine (Predicted) 137.9 (Cq), 135.7 (Cq), 130.3 (CH), 129.8 (CH), 128.7 (CH)61.954.6, 46.120.9, 18.8
1-[(3,5-Dimethylphenyl)methyl]piperazine (Predicted) 138.0 (Cq), 137.8 (Cq), 129.9 (CH), 127.0 (CH)63.954.8, 46.221.3

Note: Predicted NMR data was generated using online prediction tools. Experimental data for 1-benzylpiperazine was obtained from publicly available spectral databases.

Interpreting the Spectral Data: A Deeper Dive

The data presented in the tables above reveals key differences that allow for the unambiguous identification of each isomer.

  • Aromatic Region (¹H NMR): The substitution pattern on the phenyl ring has a distinct effect on the chemical shifts and splitting patterns of the aromatic protons. In 1-benzylpiperazine, the five aromatic protons appear as a complex multiplet. For the dimethyl-substituted analogues, the number of aromatic protons is reduced to three, and their splitting patterns are altered by the positions of the methyl groups. The 2,3-dimethyl isomer is expected to show a more complex multiplet for its three adjacent aromatic protons, while the 3,5-dimethyl isomer would likely exhibit a simpler pattern with two singlets (or narrow multiplets).

  • Methyl Protons (¹H NMR): The presence and chemical shifts of the methyl proton signals are clear indicators of the substitution on the phenyl ring. The 2,3-dimethyl isomer will show two distinct singlets for the two chemically non-equivalent methyl groups, whereas the 2,5- and 3,5-dimethyl isomers will each show a single singlet integrating to six protons, as the two methyl groups are chemically equivalent in these more symmetric molecules.

  • Aromatic Carbons (¹³C NMR): The number of signals in the aromatic region of the ¹³C NMR spectrum is a powerful tool for distinguishing isomers. Due to symmetry, 1-benzylpiperazine shows four signals for its six aromatic carbons. The 2,3-dimethyl isomer, being less symmetric, is expected to show six distinct signals for its aromatic carbons. The 2,5- and 3,5-dimethyl isomers will exhibit fewer signals due to their higher symmetry.

  • Methyl Carbons (¹³C NMR): Similar to the proton spectra, the ¹³C NMR of the 2,3-dimethyl isomer will display two separate signals for the two methyl carbons, while the 2,5- and 3,5-dimethyl isomers will each show only one signal for their equivalent methyl carbons.

Conclusion

This guide has provided a comprehensive overview of the NMR characterization of 1-[(2,3-Dimethylphenyl)methyl]piperazine and its comparison with structurally related compounds. By understanding the fundamental principles of NMR and carefully analyzing the subtle differences in chemical shifts and signal multiplicities, researchers can confidently identify and differentiate between these important isomers. The provided experimental protocol serves as a foundation for acquiring high-quality data, and the comparative analysis offers a roadmap for spectral interpretation. As with any analytical technique, a combination of one-dimensional (¹H and ¹³C) and potentially two-dimensional (e.g., COSY, HSQC) NMR experiments will provide the most definitive structural elucidation.

References

  • Principles of Nuclear Magnetic Resonance Spectroscopy

    • Title: Nuclear Magnetic Resonance Spectroscopy
    • Source: Wikipedia
    • URL: [Link]

  • NMR Sample Preparation Guidelines: Title: NMR Sample Prepar
  • Online NMR Prediction Tools

    • Title: Predict 1H proton NMR spectra
    • Source: NMRDB.org
    • URL: [Link]

    • Title: Predict 13C carbon NMR spectra
    • Source: NMRDB.org
    • URL: [Link]

  • Experimental NMR Data for 1-Benzylpiperazine

    • Title: 1-Benzylpiperazine
    • Source: PubChem
    • URL: [Link]

Comparative

Comparative Guide: Mass Spectrometric Profiling of Dimethylbenzyl Piperazine Isomers

Executive Summary: The Isomeric Challenge In the landscape of New Psychoactive Substances (NPS), substituted benzylpiperazines represent a persistent analytical challenge. While 1-benzylpiperazine (BZP) is the well-chara...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomeric Challenge

In the landscape of New Psychoactive Substances (NPS), substituted benzylpiperazines represent a persistent analytical challenge. While 1-benzylpiperazine (BZP) is the well-characterized parent compound, its methylated derivatives—specifically the dimethylbenzyl piperazines (DMBPs) —introduce a layer of complexity due to the existence of six positional isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-DMBP).

This guide provides a technical comparison of the mass spectrometric (MS) fragmentation patterns of DMBPs against BZP and other structural analogs. It establishes that while Electron Ionization (EI) yields characteristic tropylium-like species, standard MS alone is often insufficient for isomeric differentiation . Consequently, this guide integrates retention index (RI) analysis and chemical derivatization into the validation protocol.

Mechanistic Fragmentation

Validation

A Technical Guide to the Structure-Activity Relationship of Methyl-Substituted Benzylpiperazines

This guide provides a detailed comparison of methyl-substituted benzylpiperazine analogs, offering insights into their structure-activity relationships (SAR) at key monoamine transporters. Designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of methyl-substituted benzylpiperazine analogs, offering insights into their structure-activity relationships (SAR) at key monoamine transporters. Designed for researchers, scientists, and drug development professionals, this document synthesizes established pharmacological data with foundational medicinal chemistry principles to explore how subtle structural modifications influence neurochemical activity. While a direct, comprehensive comparative study of ortho-, meta-, and para-methylbenzylpiperazines is not extensively documented in publicly available literature, this guide extrapolates from the known pharmacology of benzylpiperazine (BZP) and related analogs to provide a scientifically grounded perspective.

Introduction: The Significance of the Benzylpiperazine Scaffold

The benzylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant central nervous system (CNS) activity. The parent compound, 1-benzylpiperazine (BZP), is a well-documented psychoactive substance that primarily exerts its effects by interacting with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2][3] BZP is known to inhibit the reuptake and promote the release of these neurotransmitters, leading to stimulant and euphoriant effects.[2][3] Its mechanism of action, while complex, has drawn comparisons to amphetamine, though it is notably less potent.[3][4]

Understanding the SAR of this scaffold is crucial for designing novel ligands with tailored selectivity and functional activity for various therapeutic targets. The addition of a simple methyl group to the benzyl ring can significantly alter a compound's steric and electronic properties, thereby influencing its binding affinity, selectivity, and functional efficacy at its target receptors. This guide explores these potential alterations by comparing the parent BZP molecule to its ortho-, meta-, and para-methylated analogs.

The Pharmacology of 1-Benzylpiperazine (BZP): A Baseline for Comparison

To understand the impact of methyl substitution, it is essential to first establish the pharmacological profile of the parent compound, BZP. BZP functions as a non-selective monoamine releasing agent and reuptake inhibitor.[2]

Key Pharmacological Actions of BZP:

  • Dopamine Transporter (DAT): BZP has a pronounced effect on dopamine, contributing to its stimulant properties.[1]

  • Norepinephrine Transporter (NET): BZP also significantly impacts norepinephrine levels.

  • Serotonin Transporter (SERT): Its interaction with the serotonin transporter is comparatively weaker, which distinguishes its effects from more serotonin-selective agents.[5]

The following table summarizes the functional potency of BZP at these transporters.

CompoundTarget TransporterFunctional AssayPotency (EC50, nM)
1-Benzylpiperazine (BZP)Dopamine (DAT)Neurotransmitter Release175
Norepinephrine (NET)Neurotransmitter Release62
Serotonin (SERT)Neurotransmitter Release6050
Data sourced from publicly available pharmacological studies.[3]

The Influence of Methyl Substitution: A SAR Exploration

The introduction of a methyl group to the benzyl ring can influence the molecule's interaction with its binding site through several mechanisms:

  • Steric Effects: A methyl group adds bulk, which can either create a more favorable interaction with a hydrophobic pocket in the receptor or cause steric hindrance that prevents optimal binding. The position of the methyl group (ortho, meta, or para) is critical in determining the nature of this steric influence.

  • Electronic Effects: The methyl group is weakly electron-donating, which can subtly alter the electron density of the aromatic ring and potentially influence cation-π or other electronic interactions with the receptor.

Positional Isomers of Methylbenzylpiperazine (MBZP)

The following diagram illustrates the structural differences between the key compounds discussed in this guide.

Caption: Positional isomers of methylbenzylpiperazine.

Predicted SAR Trends

While direct comparative data is limited, we can infer potential trends based on general principles of medicinal chemistry and SAR studies of related compounds.

  • Ortho-Methylbenzylpiperazine (2-MBZP): The ortho position is the most sterically hindered. A methyl group here could potentially reduce binding affinity at some receptors due to steric clashes with amino acid residues in the binding pocket. However, if a small hydrophobic pocket exists in this region, it could enhance affinity.

  • Meta-Methylbenzylpiperazine (3-MBZP): Substitution at the meta position generally has a less pronounced steric effect compared to the ortho position. The electronic influence of the methyl group could play a more significant role in modulating binding.

  • Para-Methylbenzylpiperazine (4-MBZP): The para position is often the most sterically tolerant. A methyl group at this position can extend into a deeper hydrophobic pocket if one is present, potentially increasing binding affinity. This substitution pattern is common in many CNS-active drugs.

Experimental Methodologies for SAR Determination

To rigorously determine the SAR of these compounds, a series of standardized in vitro assays are required. The following protocols outline the key experimental workflows.

General Synthesis of Methyl-Substituted Benzylpiperazines

The synthesis of these analogs typically involves the nucleophilic substitution of a substituted benzyl chloride with piperazine.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_purification Workup & Purification cluster_product Final Product Piperazine Piperazine Reaction Nucleophilic Substitution (e.g., in Ethanol, 65°C) Piperazine->Reaction BenzylChloride Methylbenzyl Chloride (ortho, meta, or para) BenzylChloride->Reaction Cooling Cooling & Crystallization Reaction->Cooling Filtration Filtration Cooling->Filtration Purification Recrystallization or Chromatography Filtration->Purification FinalProduct Methylbenzylpiperazine Analog Purification->FinalProduct

Caption: General workflow for the synthesis of MBZP analogs.

Step-by-Step Protocol:

  • Dissolve piperazine in a suitable solvent, such as ethanol, in a reaction flask.

  • Add the desired methylbenzyl chloride (ortho, meta, or para) to the solution.

  • Heat the reaction mixture, for example, at 65°C, for a specified period (e.g., 30-120 minutes).

  • Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to induce crystallization of the product.

  • Collect the solid product by filtration and wash with a cold solvent.

  • Purify the product further by recrystallization or column chromatography to obtain the desired methylbenzylpiperazine analog.

Radioligand Binding Assay for Transporter Affinity

This assay determines the binding affinity (Ki) of the test compounds for DAT, NET, and SERT.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand that has a known high affinity for the target transporter. The amount of radioligand displaced is proportional to the affinity of the test compound.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human dopamine, norepinephrine, or serotonin transporters.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the test compound (e.g., 2-MBZP, 3-MBZP, or 4-MBZP).

  • Incubation: Incubate the plates at a controlled temperature for a specific time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Neurotransmitter Uptake Assay for Functional Activity

This assay measures the functional potency (IC50) of the test compounds in inhibiting the reuptake of neurotransmitters into cells.

Principle: Cells expressing the target transporter are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine). The ability of the test compound to inhibit the uptake of the radiolabeled neurotransmitter into the cells is measured.

Step-by-Step Protocol:

  • Cell Culture: Plate cells stably expressing the target transporter (DAT, NET, or SERT) in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound or vehicle control.

  • Uptake Initiation: Add a known concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to initiate the uptake reaction.

  • Incubation: Incubate for a short period at 37°C.

  • Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • Scintillation Counting: Measure the amount of radioactivity taken up by the cells using a scintillation counter.

  • Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the neurotransmitter uptake.

Discussion and Future Directions

The SAR of methyl-substituted benzylpiperazines is a nuanced area of study. The position of the methyl group is expected to have a significant impact on the pharmacological profile of these compounds. Based on established principles, it is plausible that para-substitution may be favorable for enhancing potency, while ortho-substitution could lead to a decrease in affinity due to steric hindrance. However, without direct experimental data, these remain well-informed hypotheses.

Future research should focus on a systematic evaluation of these positional isomers in standardized binding and functional assays. Such studies would provide the much-needed quantitative data to build a robust SAR model for this class of compounds. This would not only enhance our understanding of the molecular interactions at monoamine transporters but also guide the rational design of novel therapeutics with improved selectivity and efficacy.

Conclusion

This guide has provided a comparative framework for understanding the structure-activity relationship of methyl-substituted benzylpiperazines. While a comprehensive dataset for a direct comparison is currently lacking in the literature, we have leveraged the known pharmacology of BZP and fundamental principles of medicinal chemistry to predict the likely impact of methyl substitution at the ortho, meta, and para positions. The detailed experimental protocols provided herein offer a clear roadmap for researchers to undertake such a comparative study, which would be a valuable contribution to the field of neuroscience and drug discovery.

References

  • Arbo, M. D., Bastos, M. L., & Carmo, H. F. (2012). Piperazine designer drugs: a new class of psychoactive substances. Drug and Alcohol Dependence, 122(3), 175-186.
  • Baumann, M. H., Clark, R. D., Budzynski, A. G., Partilla, J. S., Blough, B. E., & Rothman, R. B. (2005). N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA or 'ecstasy'). Neuropsychopharmacology, 30(3), 550–560.
  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). BZP/piperazines drug profile. Retrieved from [Link]

  • Fantegrossi, W. E., Winger, G., Woods, J. H., & Woolverton, W. L. (2005). Reinforcing and discriminative stimulus effects of N-substituted piperazines in rhesus monkeys. Drug and alcohol dependence, 77(2), 161-168.
  • Gee, P., Richardson, S., Woltersdorf, W., & Moore, G. (2008). Toxic effects of BZP-based party pills in humans: a prospective study in Christchurch, New Zealand. The New Zealand medical journal, 121(1272), 39-49.
  • Monteiro, M. S., Bastos, M. L., Guedes de Pinho, P., & Carvalho, M. (2013). Update on 1-benzylpiperazine (BZP) party pills. Archives of toxicology, 87(6), 929-947.
  • Simmler, L. D., Buser, C., Donzelli, M., Schramm, Y., Dieu, L. H., & Huwyler, J. (2014). Pharmacological characterization of designer cathinones in vitro. British journal of pharmacology, 171(11), 2779-2792.
  • Staack, R. F., & Maurer, H. H. (2005). Piperazine-derived designer drugs: a new class of abused substances. Therapeutic drug monitoring, 27(6), 709-716.
  • Wikstrom, M., & Kalix, P. (1987). The pharmacology of benzylpiperazine. General pharmacology, 18(2), 123-128.
  • Wikipedia. (n.d.). Benzylpiperazine. Retrieved from [Link]

  • World Health Organization. (2008). N-benzylpiperazine (BZP) Critical Review Report. Expert Committee on Drug Dependence.
  • Yarosh, D. B., Katz, E. B., & Coop, A. (2007). The synthesis and biological evaluation of N-substituted benzylpiperazines as potential monoamine transporter substrates. Bioorganic & medicinal chemistry letters, 17(23), 6499-6502.

Sources

Comparative

Reference Standards for 1-[(2,3-Dimethylphenyl)methyl]piperazine Impurity Profiling

Executive Summary & Contextual Analysis 1-[(2,3-Dimethylphenyl)methyl]piperazine , chemically identified as 1-(2,3-dimethylbenzyl)piperazine , is a structural analog of the controlled substance 1-benzylpiperazine (BZP)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Contextual Analysis

1-[(2,3-Dimethylphenyl)methyl]piperazine , chemically identified as 1-(2,3-dimethylbenzyl)piperazine , is a structural analog of the controlled substance 1-benzylpiperazine (BZP). In the context of drug development and forensic toxicology, it appears primarily as either a Novel Psychoactive Substance (NPS) or a regioisomeric impurity in the synthesis of related piperazine therapeutics (e.g., precursors for substituted piperazine drugs).

The profiling of this compound presents a specific analytical challenge: Regioisomerism . The 2,3-dimethyl substitution pattern must be rigorously distinguished from the more common 2,4-, 2,5-, and 3,4-dimethyl isomers. Consequently, the selection of a reference standard is not merely about purity, but about structural certainty .

This guide compares the three primary reference standard strategies available to researchers: Certified Reference Materials (CRMs) , Custom Synthesized Standards , and In-House Isolated Standards .

Comparative Analysis of Reference Standard Options

The following table objectively compares the available alternatives for sourcing 1-(2,3-dimethylbenzyl)piperazine standards.

FeatureOption A: Custom Synthesized Standard Option B: Analogous Surrogate (e.g., 3,4-isomer) Option C: In-House Isolation
Primary Use Case Quantitative Profiling & ValidationPreliminary Screening / RRF EstimationQualitative Identification (Rt marker)
Structural Certainty High (Confirmed via 2D-NMR)Low (Indirect inference)Medium (Dependent on separation)
Purity >98% (Certified)>98% (of the wrong isomer)Variable (85-95%)
Traceability Full CoA (H-NMR, C-NMR, MS, HPLC)CoA of SurrogateInternal Lab Notebook
Cost High ($2,000 - $5,000)Low ($100 - $300)High (Time/Labor intensive)
Lead Time 4-8 WeeksImmediate2-3 Weeks
Suitability Mandatory for GMP/GLP release R&D Scouting only Method Development
Expert Insight: The "Surrogate Trap"

Using the 3,4-dimethyl isomer as a quantitative surrogate for the 2,3-isomer is a common error. Due to steric hindrance differences at the ortho positions (2,3-), the UV extinction coefficient (


) and ionization efficiency (in LC-MS) often differ significantly from the meta/para substituted isomers. Recommendation:  Use surrogates only for retention time mapping, never for final quantitation without an established Relative Response Factor (RRF).

Decision Matrix: Selecting the Right Standard

The following workflow illustrates the logical causality for selecting a reference standard based on the development phase.

StandardSelection Start Start: Impurity Detected (m/z consistent with Dimethylbenzylpiperazine) Phase Determine Development Phase Start->Phase Screening Early R&D / Screening Phase->Screening Validation Late Stage / GMP Validation Phase->Validation Forensic Forensic / Toxicology Phase->Forensic Action1 Use Surrogate (3,4-isomer) for Rt estimation Screening->Action1 Action2 Synthesize & Certify 1-(2,3-dimethylbenzyl)piperazine Validation->Action2 Check Is exact isomer available? Forensic->Check Action3 Purchase CRM (if available) or Custom Synthesis Check->Action3 No (Likely) Check->Action3 Yes

Figure 1: Decision tree for selecting the appropriate reference standard based on regulatory requirements and analytical goals.

Technical Deep Dive: Characterization & Validation Protocol

When a commercial CRM is unavailable (common for specific regioisomers like the 2,3-dimethyl), you must characterize a custom or in-house standard. This protocol ensures Scientific Integrity and Self-Validation .

A. Isomeric Differentiation (The Critical Step)

The primary risk is misidentifying the 2,3-isomer as the 2,4- or 2,5-isomer. Mass Spectrometry (MS) alone is often insufficient as fragmentation patterns are nearly identical.

Protocol: 1H-NMR Aromatic Region Analysis

  • Solvent: DMSO-d6 or CDCl3.

  • Focus: Aromatic region (6.5 - 7.5 ppm).

  • Differentiation Logic:

    • 2,3-Dimethyl: Expect a specific splitting pattern for 3 adjacent protons (ABC system or similar).

    • 2,4-Dimethyl: Expect a singlet (isolated proton at C3) and two coupled protons (C5, C6).

    • 3,4-Dimethyl: Expect a complex pattern (ABX) but distinct from 2,3.

    • NOESY Experiment: Crucial. Irradiate the benzylic methylene protons.

      • 2,3-isomer: NOE observed to one aromatic proton (H-6) and the methyl group at C-2.

      • 2,4-isomer: NOE observed to one aromatic proton (H-6) and the methyl group at C-2.

      • Differentiation: Requires coupling constant analysis (

        
         values).
        
B. Purity Assignment (Mass Balance Approach)

Do not rely solely on HPLC area %. Use the Mass Balance equation for the Reference Standard potency (


):


  • Water: Determine via Karl Fischer (KF) titration.

  • Solvents: Determine via Residual Solvent GC (Headspace).

  • Inorganics: Determine via Residue on Ignition (ROI) or TGA.

Experimental Workflow: Impurity Profiling

This workflow describes the self-validating system for using the reference standard to profile the impurity in a drug substance.

ImpurityProfiling Sample Test Sample (Drug Substance) HPLC HPLC-UV/MS (Gradient Elution) Sample->HPLC Spike Spiking Experiment (Co-elution Check) Sample->Spike Std Ref Standard 1-(2,3-dimethylbenzyl)piperazine Std->HPLC Std->Spike Linearity Linearity Plot (LOQ to 120%) Std->Linearity Quant Final Quantitation (% w/w) HPLC->Quant Spike->HPLC Single Peak? RRF Calculate RRF (Slope_imp / Slope_drug) Linearity->RRF RRF->Quant

Figure 2: Analytical workflow for establishing the identity and quantity of the impurity using the validated reference standard.

Method Parameters (Recommended Starting Point)
  • Column: C18, High pH stability (e.g., Waters XBridge or Phenomenex Gemini) is preferred due to the basicity of the piperazine ring.

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 10.0) - Basic pH suppresses protonation, improving peak shape.

    • B: Acetonitrile.

  • Detection: UV at 210 nm (non-selective) and 254 nm (aromatic). MS (ESI+) for confirmation.

References

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2014). Risk assessment of new psychoactive substances: 1-benzylpiperazine (BZP).[1][2] Retrieved from [Link][2]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 1-(2,3-Dimethylphenyl)piperazine. National Library of Medicine. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 1-[(2,3-Dimethylphenyl)methyl]piperazine: Essential Safety and Operational Protocols

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-[(2,3-Dimethylphenyl)methyl]piperazine. As a substituted piperazine derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-[(2,3-Dimethylphenyl)methyl]piperazine. As a substituted piperazine derivative, this compound requires careful handling to mitigate risks. This document synthesizes field-proven insights and authoritative data to ensure your operational protocols are robust and self-validating. The guidance herein is predicated on the known hazard profiles of structurally similar aromatic amines and piperazine compounds, establishing a comprehensive safety framework.

Hazard Assessment: Understanding the Risks

Primary Hazards Include:

  • Dermal and Ocular Corrosivity: Direct contact can cause severe burns to the skin and eyes, potentially leading to permanent eye damage or blindness.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation. Some piperazines may also cause allergy or asthma symptoms if inhaled.[3]

  • Ingestion Toxicity: The compound is presumed to be harmful if swallowed.

  • Combustibility: While not highly flammable, the compound may burn, especially when heated, and can form explosive mixtures with air in certain conditions.[1] Fire may produce irritating and toxic gases, including nitrogen oxides (NOx) and carbon monoxide (CO).

  • Incompatibility: This compound is incompatible with strong oxidizing agents and strong acids.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial. The following table summarizes the minimum required equipment for handling 1-[(2,3-Dimethylphenyl)methyl]piperazine. Never use PPE as the sole method of exposure control; it should always be used in conjunction with engineering controls like fume hoods.[4]

Protection Type Specification Rationale & Causality
Eye & Face Protection Chemical safety goggles with side shields (ANSI Z87.1 or EN166 compliant). A face shield should be worn over goggles when there is a significant splash hazard.[3][5]Protects against splashes of the chemical, which can cause severe eye damage. A face shield provides an additional barrier for the entire face.[6]
Hand Protection Chemically resistant gloves (e.g., Nitrile or Neoprene). Check manufacturer's compatibility data. Always inspect gloves before use and dispose of them immediately if contaminated.[7]Prevents direct skin contact, which can lead to severe burns. Breakthrough times for gloves can vary, so double-gloving may be appropriate for extended procedures.[4]
Body Protection A chemical-resistant laboratory coat, buttoned completely. An acid-resistant apron is recommended for handling larger quantities.[6]Protects skin and personal clothing from contamination. Ensures no skin is exposed between the glove and the sleeve.[8]
Footwear Closed-toe, non-perforated shoes.[7][8]Protects feet from spills and falling objects.
Respiratory Protection A NIOSH/MSHA-approved respirator is required if dust or aerosols may be generated and engineering controls are insufficient.[5][9]Prevents inhalation of the compound, which can cause respiratory irritation or allergic reactions.[3]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination. All handling of 1-[(2,3-Dimethylphenyl)methyl]piperazine solid or its solutions should occur within a certified chemical fume hood.[8]

Workflow for Safe Handling

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep_area 1. Prepare Work Area - Confirm fume hood is operational. - Lay down absorbent bench paper. - Assemble all necessary equipment. don_ppe 2. Don Full PPE - Lab coat, gloves, safety goggles. - Add face shield and respirator if needed. prep_area->don_ppe gather_materials 3. Gather Materials - Retrieve chemical from storage. - Prepare necessary solvents and glassware. don_ppe->gather_materials weigh 4. Weighing - Use an anti-static weigh boat. - Handle container with care to avoid creating dust. gather_materials->weigh dissolve 5. Dissolution/Reaction - Slowly add solid to solvent with stirring. - Keep containers covered when possible. weigh->dissolve decontaminate 6. Decontaminate - Wipe down all surfaces and equipment. - Use an appropriate solvent. dissolve->decontaminate dispose 7. Waste Disposal - Segregate waste into appropriate, labeled containers (see Disposal Plan). decontaminate->dispose doff_ppe 8. Doff PPE - Remove gloves first using proper technique. - Wash hands and forearms thoroughly. dispose->doff_ppe caption Figure 1: Step-by-step workflow for handling 1-[(2,3-Dimethylphenyl)methyl]piperazine.

Caption: Figure 1: Step-by-step workflow for handling 1-[(2,3-Dimethylphenyl)methyl]piperazine.

Disposal Plan: Ensuring a Safe Final Step

Proper waste segregation is critical to prevent incompatible materials from mixing and to ensure compliant disposal.[8] All waste must be clearly labeled with the full chemical name.[7]

Waste Segregation Decision Tree

G cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_sharps Sharps Waste start Waste Generated solid_q Is the solid grossly contaminated with the compound? start->solid_q liquid_q Is the liquid an organic solvent or aqueous solution? start->liquid_q sharps_q Is the item a needle, scalpel, or broken glass? start->sharps_q solid_yes Dispose in 'Solid Hazardous Chemical Waste' container. solid_q->solid_yes Yes solid_no Dispose in 'Contaminated Lab Debris' (gloves, paper) container. solid_q->solid_no No liquid_org Dispose in 'Halogenated' or 'Non-Halogenated' Waste Solvent container as appropriate. liquid_q->liquid_org Organic liquid_aq Neutralize if necessary, then dispose in 'Aqueous Hazardous Waste' container. liquid_q->liquid_aq Aqueous sharps_yes Dispose in a designated 'Sharps' container. sharps_q->sharps_yes Yes caption Figure 2: Decision tree for proper waste segregation.

Caption: Figure 2: Decision tree for proper waste segregation.

Emergency Procedures: Spill and Exposure Response

In Case of Skin Contact: Immediately flush the affected skin with large amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1][10] Seek immediate medical attention.

In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

In Case of Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

In Case of a Spill: Evacuate the area. Remove all sources of ignition. Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Sweep up the material using non-sparking tools and place it into a suitable, labeled container for disposal.[5] Ventilate the area and wash the spill site after material pickup is complete.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]

  • Carl ROTH. (n.d.). Piperazine-1,4-dipropanesulphonic acid Safety Data Sheet. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemical Safety Guide, 5th Ed. Office of Research Services. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methyl-1-(3-methylphenyl)piperazine. Retrieved from [Link]

  • Loba Chemie. (2016). N-METHYLPIPERAZINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Environmental Health & Safety Office. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Environment, Health and Safety. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]

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